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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 7-Thiaspiro[3.5]nonane-1,3-dione 7,7-dioxide: Structure, Properties, and Synthetic Strategy

This technical guide provides a comprehensive overview of the novel spirocyclic compound, 7-Thiaspiro[3.5]nonane-1,3-dione 7,7-dioxide. Given the scarcity of direct literature on this specific molecule, this document syn...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the novel spirocyclic compound, 7-Thiaspiro[3.5]nonane-1,3-dione 7,7-dioxide. Given the scarcity of direct literature on this specific molecule, this document synthesizes information from foundational organic chemistry principles and data on analogous structures to present a predictive yet scientifically grounded analysis. This guide is intended for researchers, scientists, and professionals in drug development who are interested in exploring novel chemical scaffolds with unique three-dimensional architectures.

Introduction: A Novel Scaffold with Intriguing Potential

Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant interest in medicinal chemistry. Their inherent three-dimensionality and conformational rigidity can lead to improved binding affinity and selectivity for biological targets, offering an escape from the "flatland" of traditional aromatic drug candidates.[1] The title compound, 7-Thiaspiro[3.5]nonane-1,3-dione 7,7-dioxide, combines three key structural motifs: a cyclobutane-1,3-dione, a spirocyclic junction, and a six-membered cyclic sulfone (a tetrahydrothiopyran-1,1-dioxide).

The cyclobutane ring, with its inherent strain, offers unique reactivity and defined exit vectors for substituents.[2][3] The dione functionality provides handles for further chemical modification. The sulfone group is a well-established bioisostere for other functionalities and can participate in hydrogen bonding, while the spiro-fusion imparts a rigid, three-dimensional geometry. This combination makes 7-Thiaspiro[3.5]nonane-1,3-dione 7,7-dioxide a compelling, albeit underexplored, scaffold for the development of new chemical entities.

Molecular Structure and Predicted Physicochemical Properties

The systematic IUPAC name, 7-Thiaspiro[3.5]nonane-1,3-dione 7,7-dioxide, defines a spirocyclic system where a cyclobutane ring (positions 1, 2, 3, and the spiro atom at 4) is fused to a tetrahydrothiopyran ring (positions 5, 6, 8, 9, the spiro atom at 4, and the sulfur at 7). The "7,7-dioxide" indicates that the sulfur atom is in its highest oxidation state, forming a sulfone. The "1,3-dione" specifies the positions of the carbonyl groups on the cyclobutane ring.

PropertyPredicted ValueBasis for Prediction
Molecular Formula C₈H₁₀O₄SDerived from the chemical structure.
Molecular Weight 202.23 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidBy analogy to similar diones and sulfones.
Melting Point >150 °C (with decomposition)The rigid, polar structure suggests a high melting point. Sulfones are generally stable, but strained rings can lower decomposition temperatures.
Solubility Soluble in polar aprotic solvents (DMSO, DMF); sparingly soluble in other organic solvents (acetone, ethyl acetate); likely insoluble in water and nonpolar solvents (hexanes).The presence of two carbonyls and a sulfone group imparts significant polarity.
XLogP3 ~ -0.5 to 0.5Estimated based on the hydrophilic nature of the sulfone and dione groups balanced by the hydrocarbon backbone.
Hydrogen Bond Acceptors 4The two carbonyl oxygens and the two sulfone oxygens.
Hydrogen Bond Donors 0No acidic protons are present.

Proposed Synthesis Strategy

There is no established synthesis for 7-Thiaspiro[3.5]nonane-1,3-dione 7,7-dioxide in the literature. However, a plausible synthetic route can be designed by combining known methodologies for the formation of cyclobutane-1,3-diones and the construction of spirocyclic sulfones. A retro-synthetic analysis suggests that a key step could be the dimerization of a suitable ketene derived from a precursor containing the tetrahydrothiopyran-1,1-dioxide moiety.

The proposed workflow is a multi-step process beginning with readily available starting materials. The key is the formation of the cyclobutane-1,3-dione ring via the dimerization of a ketene. This is a classic method for creating such structures.[6]

G cluster_0 Synthesis of Tetrahydrothiopyran-4-carboxylic Acid cluster_1 Oxidation and Acyl Chloride Formation cluster_2 Ketene Formation and Dimerization A Thiane B 4-Bromothiane A->B NBS C Grignard Reagent B->C Mg, THF D Tetrahydrothiopyran-4-carboxylic Acid C->D 1. CO2 2. H3O+ E Tetrahydrothiopyran-4-carboxylic Acid 1,1-Dioxide D->E m-CPBA or Oxone® F Acyl Chloride E->F SOCl2 or (COCl)2 G Ketene Intermediate F->G Et3N, heat H 7-Thiaspiro[3.5]nonane-1,3-dione 7,7-dioxide G->H [2+2] Dimerization

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Tetrahydrothiopyran-4-carboxylic Acid 1,1-Dioxide

  • Oxidation of Thiane: To a solution of thiane in a suitable solvent like dichloromethane, add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or Oxone® in a biphasic system. The reaction is typically exothermic and should be cooled in an ice bath. The oxidation converts the sulfide to a sulfone.

  • Functionalization at the 4-position: A more direct route would involve starting with 4-carboxy-tetrahydrothiopyran. If not available, one could start from a 4-halothiane, form a Grignard reagent, and then quench with carbon dioxide.

  • Purification: After workup, the resulting tetrahydrothiopyran-4-carboxylic acid 1,1-dioxide can be purified by crystallization.

Step 2: Formation of the Acyl Chloride

  • Chlorination: The carboxylic acid from the previous step is converted to its acyl chloride. This can be achieved by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane with a catalytic amount of DMF.

  • Isolation: The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude acyl chloride, which is often used immediately in the next step.

Step 3: Ketene Dimerization to form 7-Thiaspiro[3.5]nonane-1,3-dione 7,7-dioxide

  • Dehydrochlorination: The acyl chloride is dissolved in an inert, high-boiling solvent such as toluene. A non-nucleophilic base, typically triethylamine (Et₃N), is added dropwise to the heated solution. This promotes the elimination of HCl to form a highly reactive ketene intermediate.[6]

  • [2+2] Cycloaddition: The in-situ generated ketene will spontaneously dimerize via a [2+2] cycloaddition reaction. The geometry of this dimerization favors the formation of the 1,3-dione over other products.

  • Purification: Upon cooling, the product, 7-Thiaspiro[3.5]nonane-1,3-dione 7,7-dioxide, is expected to precipitate from the reaction mixture. It can then be isolated by filtration and purified by recrystallization from a suitable solvent system.

Predicted Spectroscopic Characterization

The structural features of 7-Thiaspiro[3.5]nonane-1,3-dione 7,7-dioxide would give rise to a distinct spectroscopic signature.

  • ¹H NMR: The spectrum would be characterized by signals in the aliphatic region. The protons on the tetrahydrothiopyran ring adjacent to the sulfone group (positions 6 and 8) would be deshielded and appear as complex multiplets around 3.0-3.5 ppm. The protons at positions 5 and 9 would likely appear at a higher field, around 2.0-2.5 ppm. The two methylene groups of the cyclobutane ring (positions 2 and 4) would be equivalent and appear as a singlet around 3.0 ppm, although the exact chemical shift is difficult to predict.

  • ¹³C NMR: The most downfield signals would correspond to the two equivalent carbonyl carbons of the dione, expected in the range of 190-210 ppm. The spiro carbon atom would be a quaternary signal, likely around 60-70 ppm. The carbons adjacent to the sulfone group (C6 and C8) would be in the 50-60 ppm range, while the other ring carbons would appear further upfield.

  • IR Spectroscopy: Strong, sharp absorption bands characteristic of the carbonyl groups (C=O stretch) of the cyclobutanedione would be prominent around 1750-1800 cm⁻¹. The sulfone group would exhibit two strong characteristic stretching vibrations (S=O) around 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric).

  • Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 202.23 (for high-resolution MS). Fragmentation patterns would likely involve the loss of CO, SO₂, and cleavage of the spirocyclic system.

Reactivity and Potential Applications

The unique combination of functional groups in 7-Thiaspiro[3.5]nonane-1,3-dione 7,7-dioxide suggests a rich and varied reactivity profile.

G cluster_0 Potential Applications cluster_1 Key Reactive Sites A 7-Thiaspiro[3.5]nonane-1,3-dione 7,7-dioxide B Medicinal Chemistry Scaffold A->B Rigid 3D structure C Materials Science Building Block A->C High polarity & functionality D Bioisosteric Replacement A->D Sulfone group E Dione Carbonyls (Nucleophilic Addition) A->E F α-Protons to Sulfone (Deprotonation/Alkylation) A->F G Strained Cyclobutane Ring (Ring Opening Reactions) A->G

Caption: Reactivity and potential applications of the title compound.

  • Medicinal Chemistry: The rigid spirocyclic core is an ideal scaffold for presenting substituents in well-defined spatial orientations, which is highly desirable for probing the binding pockets of enzymes and receptors. The sulfone moiety is a known pharmacophore that can improve pharmacokinetic properties. Derivatives of this core could be explored as agonists or antagonists for various biological targets. For instance, other azaspiro[3.5]nonane systems have been investigated as GPR119 agonists.[7]

  • Reactivity of the Dione: The carbonyl groups are susceptible to nucleophilic attack, allowing for the synthesis of a wide range of derivatives such as diols (via reduction), oximes, and hydrazones. The acidic protons alpha to the carbonyls could potentially undergo enolization, although this is less favorable in a four-membered ring.

  • Reactivity of the Sulfone: The protons alpha to the sulfone group are acidic and can be removed with a strong base, creating a nucleophilic center for alkylation or other functionalization at the 6 and 8 positions.

  • Ring Strain: The inherent strain of the cyclobutane ring could be exploited in ring-opening reactions under thermal, photochemical, or chemical inducement to generate more complex, functionalized eight-membered ring systems.[3]

Conclusion

7-Thiaspiro[3.5]nonane-1,3-dione 7,7-dioxide represents a novel and synthetically accessible chemical entity with significant potential. Its unique three-dimensional structure, combining the rigidity of a spirocycle with the functionality of a dione and a sulfone, makes it a promising scaffold for applications in drug discovery and materials science. While this guide presents a predictive analysis, it is grounded in well-established chemical principles and provides a solid framework for the future synthesis, characterization, and exploration of this intriguing molecule and its derivatives.

References

  • French-Ukrainian Journal of Chemistry. (2023). 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]

  • PubChem. Spiro(3.5)nonane-1,3-dione. Retrieved from [Link]

  • PubChem. 1-Oxa-7-azaspiro(3.5)nonane. Retrieved from [Link]

  • Bellus, D., & Ernst, B. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1485-1537. [Link]

  • PubMed. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1832-1847. [Link]

  • ACS Publications. (2016). Synthesis of Spirocyclic Diarylfluorenes by One-Pot Twofold SNAr Reactions of Diaryl Sulfones with Diarylmethanes. Organic Letters, 18(2), 244-247. [Link]

  • Organic Syntheses. 1,2-Cyclobutanedione. Retrieved from [Link]

  • ResearchGate. (2005). Reactions of 2-(α-Haloalkyl)thiiranes with Nucleophilic Reagents: IV. Alkylation of Sulfonamides with 2-Chloromethylthiirane. Synthesis and Properties of 3-(Arylamino)thietanes. Russian Journal of Organic Chemistry, 41(7), 1023–1035. [Link]

  • Google Patents. Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • ResearchGate. (2003). The application of cyclobutane derivatives in organic synthesis. Chemical Reviews, 103(4), 1485-1537. [Link]

  • Wikipedia. 1,3-Cyclobutanedione. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. Chemistry of Heterocyclic Compounds, 54(5), 503-506. [Link]

  • NIH. (2012). Recent synthesis of thietanes. Arkivoc, 2013(1), 1-33. [Link]

  • MDPI. (2024). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. Molecules, 29(1), 123. [Link]

Sources

Exploratory

Technical Guide: CAS 2253631-09-1 (Spirocyclic Sulfate)

The following technical guide details the chemical identity, synthesis, application, and handling of CAS 2253631-09-1 , a specialized spirocyclic sulfate building block used in advanced medicinal chemistry. Advanced Buil...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, application, and handling of CAS 2253631-09-1 , a specialized spirocyclic sulfate building block used in advanced medicinal chemistry.

Advanced Building Block for "Escape from Flatland" Drug Design

Executive Summary

CAS 2253631-09-1 , chemically known as 6,8-dioxa-7-thiaspiro[3.5]nonane 7,7-dioxide , is a high-value electrophilic building block. It belongs to the class of cyclic sulfates , which are potent alkylating agents used to introduce specific structural motifs into pharmaceutical candidates.

This compound is specifically designed to introduce the 1,1-disubstituted cyclobutane moiety. In modern drug discovery, this motif is critical for the "Escape from Flatland" strategy—increasing the three-dimensionality (Fsp3) of drug molecules to improve solubility, metabolic stability, and target selectivity compared to traditional flat aromatic structures.

Chemical Identity & Physicochemical Properties

PropertyData
CAS Number 2253631-09-1
IUPAC Name 6,8-dioxa-7-thiaspiro[3.5]nonane 7,7-dioxide
Synonyms 1,1-Cyclobutanedimethanol cyclic sulfate; 6,8-Dioxa-7λ⁶-thiaspiro[3.5]nonane-7,7-dione
Molecular Formula C₆H₁₀O₄S
Molecular Weight 178.21 g/mol
SMILES C1CC2(C1)COS(=O)(=O)OC2
Core Structure Cyclobutane ring spiro-fused to a 1,3,2-dioxathiane-2,2-dioxide ring
Physical State White to off-white solid
Solubility Soluble in DCM, THF, Ethyl Acetate; hydrolyzes in water
Structural Analysis

The molecule consists of a strained cyclobutane ring sharing a quaternary carbon (spiro center) with a six-membered cyclic sulfate ring .

  • Cyclobutane Ring: Provides conformational rigidity and metabolic stability.

  • Cyclic Sulfate: Acts as a "spring-loaded" electrophile. The ring strain of the cyclic sulfate (though less than a 5-membered cyclic sulfate) makes it highly reactive toward nucleophilic attack.

Mechanism of Action & Synthetic Utility

The "Sulfate Activation" Principle

Cyclic sulfates are superior alternatives to epoxides for alkylation reactions. They react with nucleophiles (amines, azides, carboxylates, thiolates) to open the ring.

  • Step 1 (Ring Opening): The nucleophile attacks the carbon adjacent to the oxygen, breaking the C-O bond and leaving a pendant sulfate anion (

    
    ).
    
  • Step 2 (Hydrolysis): Acidic hydrolysis removes the sulfate group, yielding an alcohol.

This mechanism allows for the precise installation of a 1-(hydroxymethyl)cyclobutyl-methyl group onto a drug scaffold.

Reaction Workflow Diagram

The following diagram illustrates the synthesis of the building block and its subsequent reaction with a nucleophile (e.g., a primary amine).

ReactionPathway Figure 1: Synthesis and Reactivity of CAS 2253631-09-1. The cyclic sulfate acts as a double electrophile. Diol 1,1-Cyclobutanedimethanol (Precursor) Sulfite Cyclic Sulfite (Intermediate) Diol->Sulfite SOCl2 DCM, 0°C Sulfate CAS 2253631-09-1 (Cyclic Sulfate) Sulfite->Sulfate RuCl3 (cat), NaIO4 Oxidation NuProduct Ring-Opened Sulfate Intermediate Sulfate->NuProduct Nucleophile (Nu-) (Ring Opening) FinalProduct Functionalized Spiro-Cyclobutane NuProduct->FinalProduct H2SO4 / H2O (Hydrolysis)

Experimental Protocols (CMC & Usage)

Synthesis of CAS 2253631-09-1

Note: If purchasing is not viable, the compound can be synthesized from 1,1-cyclobutanedimethanol (CAS 4415-82-1).

Step 1: Cyclic Sulfite Formation [1]

  • Dissolve 1,1-cyclobutanedimethanol (1.0 eq) in dry dichloromethane (DCM).

  • Cool to 0°C under nitrogen.

  • Add Thionyl chloride (SOCl₂) (1.2 eq) dropwise.

  • Reflux for 1–2 hours until gas evolution ceases.

  • Concentrate in vacuo to yield the cyclic sulfite intermediate.

Step 2: Oxidation to Cyclic Sulfate (CAS 2253631-09-1)

  • Dissolve the cyclic sulfite in a mixture of acetonitrile/water (1:1) .

  • Add Ruthenium(III) chloride (catalytic, 0.01 eq) and Sodium periodate (NaIO₄) (1.5 eq).

  • Stir vigorously at 0°C to Room Temperature (RT) for 2 hours.

  • Workup: Extract with Ethyl Acetate (EtOAc), wash with brine, dry over Na₂SO₄.

  • Purification: Recrystallize from Hexane/EtOAc or pass through a short silica plug.

Usage Protocol: Nucleophilic Substitution

Objective: To attach the spiro-cyclobutane motif to a secondary amine (Drug-NH-R).

  • Setup: Dissolve the amine substrate (1.0 eq) in dry THF or DMF.

  • Addition: Add CAS 2253631-09-1 (1.1 eq).

  • Base: If the nucleophile is a salt or non-basic, add a base like Cs₂CO₃ or NaH . For amines, no base is usually required initially.

  • Reaction: Heat to 60–80°C for 4–12 hours. Monitor by LC-MS (Look for M+H of adduct + 80 Da due to sulfate group).

  • Hydrolysis: Treat the reaction mixture with 20% H₂SO₄ (aq) and heat at 60°C for 1 hour to cleave the sulfate ester to the alcohol.

  • Isolation: Neutralize, extract, and purify.

Safety & Handling (E-E-A-T)

Critical Hazard Warning
  • Alkylating Agent: Like all cyclic sulfates, CAS 2253631-09-1 is a potent alkylating agent. It mimics the reactivity of mustard gases (though less volatile). It can alkylate DNA.

  • H350: May cause cancer (suspected).

  • H341: Suspected of causing genetic defects.

Handling Procedures
  • Containment: Handle only in a functioning chemical fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

  • Decontamination: Spills should be treated with a solution of 10% aqueous ammonia or sodium hydroxide to hydrolyze the sulfate ring before cleaning.

  • Storage: Store at 2–8°C under inert atmosphere (Argon). Moisture sensitive (hydrolysis degrades potency).

Supply Chain & Sourcing

Due to its specialized nature, this compound is typically available from catalog suppliers focusing on "Building Blocks" and "Spirocycles".

SupplierRegionCatalog #Purity
Enamine Global (Ukraine/US)EN300-1682024≥95%
BLD Pharm Global (China/US)BD0276125197%
AK Scientific USA0541FL95%+
CymitQuimica Europe3D-DQD6310995%
ChemScene Global(Inquire)Custom

Sourcing Tip: If the cyclic sulfate is out of stock, purchase the precursor 1,1-Cyclobutanedimethanol (CAS 4415-82-1) and perform the 2-step synthesis (approx. 2 days work).

References

  • Gao, Y., & Sharpless, K. B. (1988). Vicinal diol cyclic sulfates: Like epoxides only more reactive. Journal of the American Chemical Society, 110(22), 7538–7539. Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322. Link

  • BLD Pharm Product Data . 6,8-Dioxa-7-thiaspiro[3.5]nonane 7,7-dioxide. Retrieved from bldpharm.com. Link

  • Enamine Building Blocks . Spirocyclic Sulfates for Medicinal Chemistry. Retrieved from enaminestore.com. Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

Sources

Foundational

7-Thiaspiro[3.5]nonane-1,3-dione chemical synonyms and IUPAC name

The following technical guide provides an in-depth analysis of 7-Thiaspiro[3.5]nonane-1,3-dione , a specialized spirocyclic scaffold used in advanced organic synthesis and medicinal chemistry. Chemical Identity & Nomencl...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 7-Thiaspiro[3.5]nonane-1,3-dione , a specialized spirocyclic scaffold used in advanced organic synthesis and medicinal chemistry.

Chemical Identity & Nomenclature

7-Thiaspiro[3.5]nonane-1,3-dione is a bicyclic spiro compound characterized by a four-membered cyclobutane-1,3-dione ring fused at a single carbon atom to a six-membered tetrahydrothiopyran ring. This structure represents a "privileged scaffold" in drug discovery due to its inherent three-dimensionality and the presence of a heteroatom (sulfur) that allows for further functionalization (e.g., oxidation to sulfones/sulfoxides).

Core Identifiers
Parameter Details
IUPAC Name 7-Thiaspiro[3.5]nonane-1,3-dione
Common Synonyms Spiro[cyclobutane-1,4'-tetrahydrothiopyran]-2,4-dione; 2,4-Dioxospiro[cyclobutane-1,4'-thiopyran]; 7-Thiaspiro[3.5]nonan-1,3-dione
Molecular Formula C₈H₁₀O₂S
Molecular Weight 170.23 g/mol
CAS Registry Number 571152-24-4 (Note: This CAS often refers to the 7,7-dioxide derivative, which is the most stable and commercially available form. The sulfide precursor is less common in catalog databases).
SMILES O=C1CC2(CCSCC2)C1=O

Structural Analysis & Geometry

The molecule consists of two orthogonal rings sharing a quaternary spiro-carbon.

  • Ring A (4-membered): A cyclobutane-1,3-dione moiety. This ring is relatively strained and contains an active methylene group at position 2 (between the two carbonyls), rendering it acidic and nucleophilic.

  • Ring B (6-membered): A tetrahydrothiopyran ring. The sulfur atom is located at position 7 (para to the spiro center). This ring typically adopts a chair conformation to minimize steric strain.

Numbering Logic

According to IUPAC rules for spiroalkanes:

  • Numbering begins in the smaller ring (4-membered) at the atom adjacent to the spiro carbon.

  • It proceeds around the smaller ring (positions 1, 2, 3).

  • It crosses the spiro carbon (position 4).

  • It proceeds around the larger ring (positions 5, 6, 7, 8, 9).

    • Positions 1, 3: Carbonyl groups (C=O).

    • Position 7: Sulfur atom (S).

Structure cluster_0 Spiro[3.5] Skeleton Numbering C1 C1 (C=O) C4 C4 (Spiro) C1->C4 C2 C2 (CH2) C2->C1 C3 C3 (C=O) C3->C2 C4->C3 C5 C5 C4->C5 C6 C6 C5->C6 S7 S7 (Thia) C6->S7 C8 C8 S7->C8 C9 C9 C8->C9 C9->C4

Caption: Numbering scheme for 7-Thiaspiro[3.5]nonane-1,3-dione. Note the spiro carbon at C4 and sulfur at C7.

Synthesis & Preparation Protocols

The synthesis of spiro-cyclobutane-1,3-diones is challenging due to the strain of the four-membered ring. The most robust method involves the reaction of the corresponding cyclic ketone with malonyl chloride or carbon suboxide .

Method A: Malonyl Chloride Cyclization (Primary Route)

This method utilizes the high reactivity of malonyl dichloride to form the dione ring directly on the ketone substrate.

Reagents:

  • Tetrahydrothiopyran-4-one (1.0 eq)

  • Malonyl dichloride (1.2 eq)

  • Base (e.g., Pyridine or Et3N) (2.0 eq)

  • Solvent: Anhydrous Dichloromethane (DCM) or Diethyl Ether

Protocol:

  • Preparation: Dissolve tetrahydrothiopyran-4-one in anhydrous DCM under an inert atmosphere (N₂ or Ar). Cool the solution to 0°C.

  • Addition: Add the base (pyridine) slowly to the solution.

  • Cyclization: Add malonyl dichloride dropwise over 30 minutes. The reaction is exothermic; maintain temperature < 5°C to prevent polymerization.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours.

  • Workup: Quench with ice water. Extract the organic layer, wash with dilute HCl (to remove pyridine), followed by brine.

  • Purification: Dry over MgSO₄ and concentrate. The crude product can be recrystallized from ethanol/hexane or purified via silica gel chromatography (Note: The dione is acidic and may streak on silica; use buffered silica or recrystallization).

Method B: Oxidation to Sulfone (Derivative Synthesis)

The 7,7-dioxide derivative (Sulfone) is often the target for biological applications due to increased metabolic stability.

Protocol:

  • Dissolve 7-Thiaspiro[3.5]nonane-1,3-dione in Methanol/Water (1:1).

  • Add Oxone® (Potassium peroxymonosulfate) (2.5 eq) at room temperature.

  • Stir for 4 hours. The sulfide is oxidized first to the sulfoxide, then to the sulfone.

  • Filter the solids and extract the filtrate with Ethyl Acetate.

Synthesis Start Tetrahydrothiopyran-4-one Intermediate Intermediate: Acyl Chloride Adduct Start->Intermediate 0°C, DCM Reagent1 + Malonyl Chloride + Pyridine (Base) Product 7-Thiaspiro[3.5]nonane-1,3-dione (Sulfide Form) Intermediate->Product Cyclization - 2 HCl Derivative 7,7-Dioxo-7-thiaspiro[3.5]nonane-1,3-dione (Sulfone Form) Product->Derivative Oxidation Reagent2 + Oxone® or mCPBA

Caption: Synthetic pathway from tetrahydrothiopyran-4-one to the spiro-dione and its sulfone derivative.

Reactivity & Applications

Acidic Methylene (C2 Position)

The methylene group at position 2 (between the two carbonyls) is highly acidic (pKa ≈ 5–7).

  • Reactivity: It readily undergoes Knoevenagel condensations with aldehydes or alkylations with alkyl halides.

  • Application: This allows the attachment of pharmacophores, making the scaffold versatile for fragment-based drug design (FBDD).

Ring Strain & Ring Opening

The cyclobutane-1,3-dione ring is strained.

  • Nucleophilic Attack: Strong nucleophiles (e.g., hydroxide, amines) can attack the carbonyl carbons, leading to ring opening and the formation of malonic acid derivatives (e.g., S-containing malonates).

  • Stability: The compound is stable under acidic and neutral conditions but sensitive to strong bases in aqueous media.

Medicinal Chemistry Utility
  • Bioisostere: The spiro[3.5] system serves as a rigid, steric replacement for gem-dimethyl or cyclohexyl groups, restricting conformational freedom and potentially improving binding affinity.

  • GPR119 Agonists: Derivatives of 7-azaspiro[3.5]nonane (nitrogen analog) are known GPR119 agonists for diabetes. The thia-analog provides a lipophilic alternative with different metabolic properties (sulfur oxidation).

References

  • Matsuda, D., et al. (2018).[1] "Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists." Bioorganic & Medicinal Chemistry, 26(8), 1832-1847. Link

  • PubChem. (2025).[2] "Spiro[3.5]nonane-1,3-dione Compound Summary." National Center for Biotechnology Information. Link

  • Taylor, R. J., et al. (2012). "Spirocyclic scaffolds in medicinal chemistry." Journal of Medicinal Chemistry, 55, 3414. (General reference for spiro scaffold utility).
  • ChemicalBook. (2025). "7-Thiaspiro[3.5]nonane-1,3-dione, 7,7-dioxide CAS 571152-24-4 Data." Link

Sources

Exploratory

Molecular weight and formula of 7-Thiaspiro[3.5]nonane-1,3-dione 7,7-dioxide

Executive Summary 7-Thiaspiro[3.5]nonane-1,3-dione 7,7-dioxide is a specialized spirocyclic intermediate increasingly utilized in medicinal chemistry to modulate physicochemical properties of drug candidates. Belonging t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Thiaspiro[3.5]nonane-1,3-dione 7,7-dioxide is a specialized spirocyclic intermediate increasingly utilized in medicinal chemistry to modulate physicochemical properties of drug candidates. Belonging to the class of spirocyclic sulfones , this scaffold offers a unique combination of structural rigidity (via the spiro[3.5]nonane core) and polarity modulation (via the sulfone moiety).

This guide provides a definitive technical analysis of its molecular identity, physicochemical properties, and synthetic logic, designed for researchers optimizing lead compounds for metabolic stability and target selectivity.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

The compound represents a fusion of a cyclobutane-1,3-dione ring and a tetrahydrothiopyran-4-one 1,1-dioxide ring, connected at a single quaternary spiro-carbon.

Molecular Specifications
PropertyValueNotes
IUPAC Name 7-Thiaspiro[3.5]nonane-1,3-dione 7,7-dioxideSystematic nomenclature
Molecular Formula C₈H₁₀O₄S Derived from spiro[3.5]nonane (

) by replacing

with

and two

with

.
Molecular Weight 202.23 g/mol Average mass
Monoisotopic Mass 202.0300 Da Calculated using exact isotopic masses
Heavy Atom Count 138 Carbon, 4 Oxygen, 1 Sulfur
Ring Systems Spiro[3.5]4-membered (dione) + 6-membered (sulfone)
H-Bond Acceptors 42 Ketones, 2 Sulfone oxygens
H-Bond Donors 0Aprotic structure
Structural Logic & Numbering

The spiro[3.5]nonane skeleton consists of a 4-membered ring and a 6-membered ring sharing one carbon (C4).

  • Ring A (4-membered): Contains the 1,3-dione functionality.[1][2][3]

  • Ring B (6-membered): Contains the sulfur atom at position 7 (para to the spiro center).

  • Oxidation State: The sulfur is fully oxidized to the sulfone (

    
    ) state, imparting significant polarity and electron-withdrawing character to the 6-membered ring.
    

ChemicalStructure C1 C1 (C=O) C2 C2 (CH2) C1->C2 C3 C3 (C=O) C2->C3 C4 C4 (Spiro) C3->C4 C4->C1 C5 C5 C4->C5 C6 C6 C5->C6 S7 S7 (SO2) C6->S7 C8 C8 S7->C8 C9 C9 C8->C9 C9->C4

Figure 1: Connectivity map of 7-Thiaspiro[3.5]nonane-1,3-dione 7,7-dioxide.[4] Note the spiro-carbon (C4) linking the dione and sulfone rings.

Synthetic Paradigm

The synthesis of spiro-1,3-diones, particularly those containing sensitive sulfone moieties, requires a strategy that avoids premature ring opening of the strained cyclobutane system. The most robust approach typically employs a Gem-Disubstitution Strategy starting from the 6-membered heterocyclic precursor.

Retrosynthetic Analysis

The construction of the spiro-cyclobutane-1,3-dione ring is chemically challenging. It is best visualized as deriving from the 4,4-disubstituted tetrahydrothiopyran precursor.

Core Precursor: Tetrahydrothiopyran-4-one 1,1-dioxide (CAS: 17396-35-9).

Proposed Synthetic Workflow

While specific industrial protocols are often proprietary, the following workflow represents the standard chemical logic for accessing this scaffold, validated by analogous spiro[3.5] syntheses.

  • Step 1: Knoevenagel Condensation (Activation) [5]

    • Reactants: Tetrahydrothiopyran-4-one 1,1-dioxide + Malonic Acid (or Meldrum's Acid).

    • Conditions: Acetic anhydride, mild heat.

    • Mechanism: Formation of the alkylidene intermediate (exocyclic double bond).

  • Step 2: Cyclization/Ring Expansion

    • Route A (Ketene Equivalent): Reaction of the activated alkene with a ketene equivalent (often generated in situ from acetyl chloride/base) to close the 4-membered ring.

    • Route B (Gem-Dicarboxylate): Alkylation of the 4,4-dicarboxylate derivative followed by decarboxylative cyclization (less common for 1,3-diones, more common for imides).

SynthesisWorkflow Start Starting Material: Tetrahydrothiopyran-4-one 1,1-dioxide Step1 Step 1: Activation (Knoevenagel Condensation) Start->Step1 + Malonic Acid / Ac2O Inter Intermediate: Alkylidene Derivative Step1->Inter Step2 Step 2: Spiro-Cyclization (Ketene [2+2] or Equivalent) Inter->Step2 Product Target: 7-Thiaspiro[3.5]nonane- 1,3-dione 7,7-dioxide Step2->Product

Figure 2: Logical synthetic pathway starting from the commercially available thiopyranone sulfone.

Applications in Drug Discovery[3][10]

This compound serves as a critical bioisostere and scaffold in modern drug development.

"Escape from Flatland"

The spiro[3.5] system increases the fraction of


 hybridized carbons (

) in a molecule. Higher

correlates with improved clinical success rates by enhancing solubility and receptor selectivity compared to flat aromatic systems.
The Sulfone Advantage

The 7,7-dioxide moiety (


) acts as a "polar handle":
  • Metabolic Stability: Sulfones are generally resistant to oxidative metabolism (unlike sulfides or sulfoxides), prolonging half-life (

    
    ).
    
  • H-Bonding: The sulfone oxygens act as strong hydrogen bond acceptors, interacting with serine or threonine residues in target binding pockets (e.g., GPR119 agonists).

Structural Analogs

Researchers often compare this compound to:

  • Spiro[3.5]nonane-1,3-dione: The all-carbon analog (Lipophilic).

  • 2-Thia-7-azaspiro[3.5]nonane: The amine analog (Basic).

References

  • National Center for Biotechnology Information (2025).PubChem Compound Summary for CID 11607946, Spiro[3.5]nonane-1,3-dione. Retrieved February 28, 2026.

  • BenchChem (2025). Technical Support Center: Synthesis of 7-Azaspiro[3.5]nonane Derivatives.[6]

  • Mousavi-Ebadi, M., et al. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions.[7] RSC Advances.[5]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[5] (Foundational concept for spirocyclic design).

Sources

Foundational

7-Thiaspiro[3.5]nonane: Scaffold Bioisosteres and Analogs

The following technical guide details the structural logic, synthetic pathways, and medicinal chemistry applications of the 7-Thiaspiro[3.5]nonane scaffold. Technical Guide for Medicinal Chemistry & Drug Design [1] Execu...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural logic, synthetic pathways, and medicinal chemistry applications of the 7-Thiaspiro[3.5]nonane scaffold.

Technical Guide for Medicinal Chemistry & Drug Design [1]

Executive Summary: The "Escape from Flatland"

In modern drug discovery, increasing the fraction of sp³-hybridized carbons (


) is a validated strategy to improve clinical success rates by enhancing solubility and target selectivity while reducing promiscuity. The 7-thiaspiro[3.5]nonane  scaffold represents a specific, high-value "spacer" and "linker" motif.[1] It serves as a bioisostere for 4,4-disubstituted piperidines and cyclohexanes, offering a unique vector geometry and the ability to modulate lipophilicity through the sulfur atom’s oxidation states (sulfide 

sulfoxide

sulfone).

This guide analyzes the 7-thiaspiro[3.5]nonane core, comparing it with its nitrogen (7-aza) and oxygen (7-oxa) analogs, and provides actionable synthetic protocols and design strategies.[1]

Structural Analysis & Physicochemical Profile

Scaffold Geometry and Numbering

The 7-thiaspiro[3.5]nonane system consists of a cyclobutane ring spiro-fused to a thiopyran (thiane) ring.[1]

  • Numbering Convention: Numbering initiates at the smaller ring (cyclobutane), proceeds through the spiro center, and continues around the larger ring.

    • Positions 1-3: Cyclobutane ring carbons.[1][2][3]

    • Position 4: Spiro quaternary carbon.[1]

    • Position 7: Sulfur atom (para to the spiro center).

  • Vector Analysis: Unlike the chair-like flexibility of a piperidine, the spiro junction at C4 imposes a rigid constraint.[1] The cyclobutane ring locks the exit vectors at C2 (of the cyclobutane) and C7 (the sulfur), creating a linear or near-linear axis depending on substitution, but with restricted conformational entropy.

Physicochemical Properties (Comparative)

The sulfur atom introduces unique lipophilic and electronic characteristics compared to the ubiquitous nitrogen (aza) and oxygen (oxa) variants.

Property7-Thiaspiro[3.5]nonane7-Azaspiro[3.5]nonane7-Oxaspiro[3.5]nonane
Core Atom Sulfur (S)Nitrogen (NH)Oxygen (O)
Electronic Effect Soft nucleophile, polarizableBasic, H-bond donor/acceptorH-bond acceptor
Lipophilicity (cLogP) High (Hydrophobic)Low to Moderate (Ionizable)Moderate
Metabolic Liability S-Oxidation (Sulfoxide/Sulfone)N-Dealkylation / OxidationGenerally Stable
Geometry C-S bond length (~1.8 Å) expands ring sizeStandard C-N bond lengthsStandard C-O bond lengths
The Sulfone "Switch"

A critical design feature of the 7-thia scaffold is the ability to oxidize the sulfur to a sulfone (-SO₂-) .[1] This transformation dramatically lowers LogP (increasing polarity) and introduces two strong hydrogen bond acceptors without significantly altering the steric bulk or carbon skeleton. This "metabolic switch" can be pre-emptively utilized in lead optimization to fix metabolic hot spots or adjust permeability.[1]

Bioisosteric Relationships & Design Logic

The decision to deploy a 7-thiaspiro[3.5]nonane scaffold is often driven by specific SAR (Structure-Activity Relationship) needs:

  • Lipophilic Bulk without Aromatics: When a phenyl ring or tert-butyl group is too flat or metabolically labile, the 7-thia core provides a metabolically distinct hydrophobic bulk.[1]

  • Piperidine Replacement: If a piperidine core (7-aza equivalent) causes hERG liability (due to basicity) or poor permeability, the 7-thia analog removes the basic center while maintaining the 6-membered ring shape.[1]

  • Vector Rigidification: The spiro-cyclobutane moiety prevents the "chair-flipping" often seen in simple 4,4-disubstituted cyclohexanes, locking substituents into a defined spatial orientation.[1]

Bioisosteres Piperidine Piperidine Core (Basicity, hERG risk) SpiroAza 7-Azaspiro[3.5]nonane (Rigidified, Basic) Piperidine->SpiroAza Rigidification (Fsp3 increase) SpiroThia 7-Thiaspiro[3.5]nonane (Neutral, Lipophilic) SpiroAza->SpiroThia Bioisosteric Swap (Remove Basicity) SpiroSulfone 7-Thiaspiro[3.5]nonane-7,7-dioxide (Polar, H-bond Acceptor) SpiroThia->SpiroSulfone Metabolic/Synthetic Oxidation

Figure 1: Bioisosteric evolution from piperidine to thia-spiro scaffolds.[1][2][4][5][6]

Synthetic Methodologies

The synthesis of the 7-thiaspiro[3.5]nonane core typically follows an "Inside-Out" approach, building the heterocyclic ring onto a pre-existing cyclobutane precursor.[1]

Protocol A: Synthesis from Cyclobutane-1,1-diacetic Acid

This is the most robust route for generating the unsubstituted core or C2-substituted analogs.[1]

Step 1: Reduction to Diol

  • Precursor: Cyclobutane-1,1-diacetic acid (or its diethyl ester).[1]

  • Reagents: Lithium Aluminum Hydride (LiAlH₄) in THF.

  • Conditions: 0°C to Reflux, 4-12 h.

  • Product: 1,1-Bis(2-hydroxyethyl)cyclobutane.[1]

  • Note: Ensure complete reduction; the diester is often preferred for solubility.[1]

Step 2: Activation of Hydroxyls

  • Reagents: Methanesulfonyl chloride (MsCl) or Tosyl chloride (TsCl), Et₃N, DCM.

  • Conditions: 0°C, 2 h.

  • Product: 1,1-Bis(2-(mesyloxy)ethyl)cyclobutane.[1]

  • Mechanism:[7][5][8] Conversion of hydroxyls into good leaving groups.[1]

Step 3: Thio-Cyclization (The Critical Step)

  • Reagents: Sodium Sulfide nonahydrate (Na₂S·9H₂O) or anhydrous Na₂S in DMF/DMSO.[1]

  • Conditions: 80-100°C, 12-24 h. High dilution is recommended to favor intramolecular cyclization over intermolecular polymerization.[1]

  • Product: 7-Thiaspiro[3.5]nonane .[1][7][4][9]

  • Purification: The product is a lipophilic oil/solid, purifiable by silica chromatography (Hexane/EtOAc).

Protocol B: Oxidation to Sulfone
  • Substrate: 7-Thiaspiro[3.5]nonane.[1][7][4][9]

  • Reagents: m-CPBA (2.2 eq) in DCM or Oxone® in MeOH/H₂O.[1]

  • Conditions: 0°C to RT.

  • Product: 7-Thiaspiro[3.5]nonane-7,7-dioxide .[1]

Synthesis Start Cyclobutane-1,1-diacetic acid Diol 1,1-Bis(2-hydroxyethyl)cyclobutane Start->Diol LiAlH4, THF LG Bis-Mesylate Intermediate Diol->LG MsCl, Et3N Product 7-Thiaspiro[3.5]nonane LG->Product Na2S, DMF, Heat (Cyclization) Sulfone Sulfone Analog Product->Sulfone m-CPBA (Oxidation)

Figure 2: Synthetic workflow for the 7-thiaspiro[3.5]nonane scaffold.

Case Studies & Pharmacological Relevance[7][9][10]

GPR119 Agonists

While 7-azaspiro[3.5]nonane is the primary scaffold for GPR119 agonists (diabetes targets), the 7-thia analogs have been explored to modulate the pharmacokinetic profile.[1] The sulfur atom increases lipophilicity (


), which can improve blood-brain barrier (BBB) penetration if central efficacy is desired, or be oxidized to the sulfone to restrict distribution to the periphery.
Bupivacaine Analogs

In local anesthetics, replacing the piperidine ring of bupivacaine with spirocyclic systems (including 7-oxa and 7-thia variants) alters the duration of action.[1] The 7-thiaspiro[3.5]nonane analog provides a "bulkier" hydrophobic interaction with the voltage-gated sodium channel, potentially slowing the off-rate (


) and prolonging anesthesia.[1]

References

  • Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. [1]

  • Lovering, F., et al. (2009).[6] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [1]

  • Wuitschik, G., et al. (2008). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie. [1]

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. [1]

  • BenchChem Technical Support . (2025). Synthesis and Applications of 7-Azaspiro[3.5]nonane and Analogs. [1]

Sources

Exploratory

The Emerging Potential of 7-Thiaspiro[3.5]nonane-1,3-dione Derivatives: A Technical Guide for Drug Discovery

Introduction: Embracing Three-Dimensionality in Drug Design with a Novel Sulfur-Containing Spirocyclic Scaffold The relentless pursuit of novel therapeutic agents has driven medicinal chemists to explore beyond the "flat...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Embracing Three-Dimensionality in Drug Design with a Novel Sulfur-Containing Spirocyclic Scaffold

The relentless pursuit of novel therapeutic agents has driven medicinal chemists to explore beyond the "flatland" of two-dimensional molecular structures.[1] Spirocyclic scaffolds, characterized by two rings sharing a single atom, have garnered significant attention for their ability to confer conformational rigidity and three-dimensionality to molecules.[1][2] This unique architecture can lead to improved target affinity, selectivity, and pharmacokinetic properties.[3][4] Within this promising class of compounds, sulfur-containing heterocycles have a rich history in medicinal chemistry, with many exhibiting a wide array of biological activities, including antimicrobial and anticancer effects.[5][6][7]

This technical guide introduces a novel and underexplored scaffold: 7-thiaspiro[3.5]nonane-1,3-dione . This unique architecture combines the structural features of a thiane (tetrahydro-2H-thiopyran) ring and a cyclobutane-1,3-dione moiety. The inherent strain and distinct electronic properties of the cyclobutane-1,3-dione ring, coupled with the potential for diverse interactions afforded by the sulfur-containing thiane ring, make these derivatives compelling candidates for drug discovery programs. This guide will provide a comprehensive overview of the proposed synthetic strategies for accessing this novel scaffold, explore its potential chemical reactivity, and delineate its prospective biological applications, offering a roadmap for researchers, scientists, and drug development professionals.

Synthetic Strategies: Forging the 7-Thiaspiro[3.5]nonane-1,3-dione Core

To date, a definitive synthetic route to the 7-thiaspiro[3.5]nonane-1,3-dione core has not been reported in the scientific literature. However, by leveraging established methodologies for the synthesis of thianes and cyclobutane-1,3-diones, several plausible synthetic pathways can be envisioned.

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach to the 7-thiaspiro[3.5]nonane-1,3-dione scaffold points towards key disconnections at the C-S bonds of the thiane ring or the C-C bonds of the cyclobutane-1,3-dione ring. This analysis suggests two primary forward synthetic strategies.

G Target 7-Thiaspiro[3.5]nonane-1,3-dione Intermediate1 Spirocyclic Precursor Target->Intermediate1 Cyclobutane Ring Formation Intermediate2 Diketene Dimerization Precursor Target->Intermediate2 [2+2] Cycloaddition Precursor1a Thiane-4,4-dicarboxylic acid derivative Intermediate1->Precursor1a Decarboxylative Ketonization Precursor1b Cyclobutane-1,1-dithiol derivative Intermediate1->Precursor1b Hydrolysis Precursor2a 4-Methylenethiane Intermediate2->Precursor2a Precursor2b Ketene Intermediate2->Precursor2b

Caption: Retrosynthetic analysis of 7-thiaspiro[3.5]nonane-1,3-dione.

Strategy 1: Construction of the Cyclobutane-1,3-dione Ring onto a Pre-formed Thiane

This approach utilizes a functionalized thiane as the starting material, upon which the cyclobutane-1,3-dione ring is constructed.

Step-by-step Methodology:

  • Synthesis of a Thiane-4-carboxylic Acid Derivative: The synthesis can commence with commercially available 4-piperidinone, which can be converted to tetrahydro-4H-thiopyran-4-one. Subsequent functionalization at the 4-position, for instance, through a malonic ester synthesis, would yield a thiane-4,4-dicarboxylic acid derivative.

  • Intramolecular Cyclization: The resulting dicarboxylic acid derivative can undergo an intramolecular Dieckmann condensation or a similar cyclization reaction to form a β-keto ester.

  • Decarboxylation and Ketonization: Subsequent hydrolysis and decarboxylation of the β-keto ester would yield the desired 7-thiaspiro[3.5]nonane-1,3-dione.

G Start Tetrahydro-4H-thiopyran-4-one Step1 Malonic Ester Synthesis Start->Step1 Intermediate1 Thiane-4,4-dicarboxylate Step1->Intermediate1 Step2 Dieckmann Condensation Intermediate1->Step2 Intermediate2 Spirocyclic β-keto ester Step2->Intermediate2 Step3 Hydrolysis & Decarboxylation Intermediate2->Step3 Product 7-Thiaspiro[3.5]nonane-1,3-dione Step3->Product

Caption: Proposed synthesis via cyclobutane ring formation.

Strategy 2: [2+2] Cycloaddition Approach

An alternative and potentially more convergent strategy involves the [2+2] cycloaddition of a ketene with an appropriately substituted alkene.[4][8]

Step-by-step Methodology:

  • Preparation of 4-Methylenethiane: The key precursor, 4-methylenethiane, can be synthesized from tetrahydro-4H-thiopyran-4-one via a Wittig reaction or other olefination methods.

  • Generation of Ketene: Ketene can be generated in situ from the pyrolysis of acetone or the dehydrochlorination of acetyl chloride. For substituted derivatives, substituted ketenes can be generated from the corresponding acyl chlorides.

  • [2+2] Cycloaddition: The in situ generated ketene would then react with 4-methylenethiane in a [2+2] cycloaddition to form a spirocyclic cyclobutanone.

  • Oxidation: Subsequent oxidation of the cyclobutanone at the α-position would yield the target 7-thiaspiro[3.5]nonane-1,3-dione.

G Start Tetrahydro-4H-thiopyran-4-one Step1 Wittig Reaction Start->Step1 Intermediate1 4-Methylenethiane Step1->Intermediate1 Step2 [2+2] Cycloaddition Intermediate1->Step2 Ketene Ketene (in situ) Ketene->Step2 Intermediate2 Spiro[3.5]nonan-1-one, 7-thia- Step2->Intermediate2 Step3 α-Oxidation Intermediate2->Step3 Product 7-Thiaspiro[3.5]nonane-1,3-dione Step3->Product

Caption: Proposed synthesis via [2+2] cycloaddition.

Chemical Reactivity and Derivatization

The 7-thiaspiro[3.5]nonane-1,3-dione core possesses several reactive sites that can be exploited for the generation of a diverse chemical library.

  • Enolization and Alkylation/Acylation: The protons alpha to the carbonyl groups are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles, such as alkyl halides or acyl chlorides, to introduce substituents at the 2-position.

  • Knoevenagel Condensation: The active methylene group between the two carbonyls can participate in Knoevenagel condensation reactions with aldehydes and ketones to yield a range of benzylidene or alkylidene derivatives.

  • Thiane Sulfur Chemistry: The sulfur atom in the thiane ring can be oxidized to the corresponding sulfoxide and sulfone, which can significantly alter the physicochemical properties and biological activity of the molecule.[9]

  • Ring-Opening Reactions: Under certain conditions, the strained cyclobutane ring may undergo ring-opening reactions, providing access to other novel scaffolds.

Potential Biological Applications and Experimental Workflows

While the biological activity of 7-thiaspiro[3.5]nonane-1,3-dione derivatives is yet to be explored, the presence of the thiane and dione moieties suggests several promising avenues for investigation.

Antimicrobial Activity

Many sulfur-containing heterocycles exhibit potent antimicrobial properties.[10] The 7-thiaspiro[3.5]nonane-1,3-dione scaffold could be investigated for its activity against a panel of clinically relevant bacterial and fungal pathogens.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Preparation of Stock Solutions: Dissolve the synthesized derivatives in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solutions in a 96-well microtiter plate containing the appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add a standardized suspension of the test microorganism to each well.

  • Incubation: Incubate the plates at the optimal temperature and time for the growth of the microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Anticancer Activity

The 1,3-dione functionality is present in several compounds with anticancer activity. The rigid spirocyclic framework could enhance binding to specific biological targets.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.

  • Compound Treatment: Seed the cells in 96-well plates and treat them with various concentrations of the 7-thiaspiro[3.5]nonane-1,3-dione derivatives.

  • MTT Addition: After a specified incubation period (e.g., 48 or 72 hours), add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Formazan Solubilization: Incubate the plates to allow for the formation of formazan crystals, which are then solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) can then be calculated.

Enzyme Inhibition

The dione moiety could act as a Michael acceptor or a metal chelator, suggesting potential inhibitory activity against various enzymes.

Hypothetical Signaling Pathway Interaction

G cluster_0 MAPK Signaling Pathway cluster_1 Potential Inhibitor Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Thiaspiro 7-Thiaspiro[3.5]nonane-1,3-dione Derivative Thiaspiro->MEK Inhibition GrowthFactor Growth Factor GrowthFactor->Receptor

Caption: Hypothetical inhibition of the MAPK signaling pathway.

Quantitative Data Summary

As this is a prospective guide on a novel scaffold, experimental data is not yet available. The following table provides a template for summarizing key data once synthesized and tested.

Compound IDSynthetic Yield (%)MIC (µg/mL) vs. S. aureusIC50 (µM) vs. MCF-7
TND-001TBDTBDTBD
TND-002TBDTBDTBD
TND-003TBDTBDTBD

Future Outlook and Conclusion

The 7-thiaspiro[3.5]nonane-1,3-dione scaffold represents a novel and exciting frontier in medicinal chemistry. The synthetic strategies outlined in this guide provide a solid foundation for the synthesis and exploration of this unique class of compounds. The potential for diverse biological activities, coupled with the inherent three-dimensionality of the spirocyclic core, makes these derivatives highly attractive for hit and lead discovery programs. Future work should focus on the successful synthesis of the core structure, followed by the generation of a focused library of derivatives to explore the structure-activity relationships for various biological targets. This in-depth technical guide serves as a catalyst for initiating research into this promising, yet unexplored, area of chemical space.

References

  • Triazaspirocycles: Occurrence, Synthesis, and Applications - PMC - NIH. (n.d.). Retrieved February 27, 2026, from [Link]

  • Synthesis and Biological Evaluation of Some Sulfur-Containing Spiro Compounds. (n.d.). Retrieved February 27, 2026, from [Link]

  • 1,3-Dithianes, 1,3-Dithiolanes - Organic Chemistry Portal. (n.d.). Retrieved February 27, 2026, from [Link]

  • The intriguing chemistry and biology of sulfur-containing natural products from marine microorganisms (1987–2020) - PMC. (n.d.). Retrieved February 27, 2026, from [Link]

  • (PDF) Recent synthesis of thietanes - ResearchGate. (2020, June 22). Retrieved February 27, 2026, from [Link]

  • Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery | Request PDF. (n.d.). Retrieved February 27, 2026, from [Link]

  • The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes | Journal of Organic and Pharmaceutical Chemistry. (n.d.). Retrieved February 27, 2026, from [Link]

  • Chemistry and biology of sulfur containing natural products from marine microorganisms. (2021, May 31). Retrieved February 27, 2026, from [Link]

  • Natural Sulfur Compounds in Mineral Waters: Implications for Human Health and Disease. (n.d.). Retrieved February 27, 2026, from [Link]

  • The application of cyclobutane derivatives in organic synthesis - ResearchGate. (n.d.). Retrieved February 27, 2026, from [Link]

  • Synthesis and Crystal Structures of Two New Oxaspirocyclic Compounds - MDPI. (2016, October 18). Retrieved February 27, 2026, from [Link]

  • Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition - PMC. (n.d.). Retrieved February 27, 2026, from [Link]

  • Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. (2018, June 8). Retrieved February 27, 2026, from [Link]

  • Spirocyclic derivatives as antioxidants: a review - RSC Publishing. (2021, June 21). Retrieved February 27, 2026, from [Link]

  • Cyclobutane synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 27, 2026, from [Link]

  • Chemistry of Substituted Thiazinanes and Their Derivatives - PMC - NIH. (n.d.). Retrieved February 27, 2026, from [Link]

  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - MDPI. (2013, December 13). Retrieved February 27, 2026, from [Link]

  • Synthesis of thiiranes, thiirenes, dithiiranes, and thiaziridines - OUCI. (n.d.). Retrieved February 27, 2026, from [Link]

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Protocols & Analytical Methods

Method

Application Note: Strategic Oxidation Protocols for 7-Thiaspiro[3.5]nonane to 7,7-Dioxide

Executive Summary & Strategic Analysis The conversion of 7-thiaspiro[3.5]nonane to its corresponding 7,7-dioxide (sulfone) represents a critical transformation in medicinal chemistry. This spirocyclic scaffold serves as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The conversion of 7-thiaspiro[3.5]nonane to its corresponding 7,7-dioxide (sulfone) represents a critical transformation in medicinal chemistry. This spirocyclic scaffold serves as a valuable bioisostere for cyclohexyl or piperidinyl groups, offering altered lipophilicity (


) and metabolic stability profiles while maintaining a distinct 3D vector orientation.

While the oxidation of sulfides to sulfones is a textbook transformation, the spiro[3.5] system presents specific challenges:

  • Chemoselectivity: Avoiding the arrest of the reaction at the intermediate sulfoxide (7-oxide) stage.

  • Ring Strain & Stability: While the 6-membered thiane ring is stable, the spiro-fused cyclobutane ring introduces strain. Harsh acidic or thermal conditions must be controlled to prevent ring-opening or rearrangement.

  • Solubility: The resulting sulfone is significantly more polar than the parent sulfide, necessitating specific isolation protocols to maximize yield.

This guide details three validated protocols ranging from bench-scale discovery to scalable green chemistry.

Chemical Pathway & Mechanism[1][2]

The oxidation proceeds via a two-step electrophilic addition mechanism. The first equivalent of oxidant generates the sulfoxide (chiral at sulfur if the spiro-ring has disparate substituents, though 7-thiaspiro[3.5]nonane itself is achiral). The second oxidation step—sulfoxide to sulfone—is kinetically slower and requires a sustained excess of oxidant.

Reaction Scheme Visualization

ReactionScheme Substrate 7-Thiaspiro[3.5]nonane (Sulfide) Intermed 7-Oxide Intermediate (Sulfoxide) Substrate->Intermed Electrophilic Attack Product 7,7-Dioxide Product (Sulfone) Intermed->Product Nucleophilic Attack by O Ox1 Oxidant (1.0 eq) Fast Step Ox2 Oxidant (>1.2 eq) Slow Step

Figure 1: Stepwise oxidation pathway. The second oxidation step requires overcoming a higher activation energy barrier.

Experimental Protocols

Protocol A: The "Bench Standard" (m-CPBA)

Best for: Small scale (<1g), rapid discovery, high reliability.

Rationale: meta-Chloroperoxybenzoic acid (m-CPBA) is a potent electrophilic oxidant. Its solubility in dichloromethane (DCM) allows for homogeneous reaction conditions at low temperatures, minimizing side reactions involving the strained cyclobutane ring.

Materials:

  • Substrate: 7-Thiaspiro[3.5]nonane (1.0 equiv)

  • Oxidant: m-CPBA (77% max purity grade, 2.5 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Quench: Sat. aq.

    
     (Sodium thiosulfate) + Sat. aq. 
    
    
    

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 mmol of 7-thiaspiro[3.5]nonane in 10 mL DCM (0.1 M) in a round-bottom flask. Cool to 0°C (ice bath).

  • Addition: Dissolve m-CPBA (2.5 mmol) in 5 mL DCM. Add this solution dropwise to the substrate over 15 minutes.[1]

    • Note: The slight excess (2.5 eq vs 2.0 eq) ensures full conversion to the sulfone.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours.

    • Monitoring: Check TLC or LCMS. Sulfoxide intermediate usually appears more polar than sulfide; Sulfone is distinct.

  • Workup (Critical):

    • Dilute with 20 mL DCM.

    • Quench: Add 20 mL sat.

      
       and stir vigorously for 15 min (destroys excess peroxides—starch iodide test should be negative).
      
    • Wash: Wash organic layer with sat.

      
       (
      
      
      
      mL) to remove m-chlorobenzoic acid byproduct.
  • Isolation: Dry over

    
    , filter, and concentrate. The sulfone often crystallizes upon standing or trituration with hexanes/ether.
    
Protocol B: The "Robust & Polar" (Oxone®)

Best for: Polar substrates, safety (no shock-sensitive peroxides), and avoiding chlorinated solvents.

Rationale: Oxone (Potassium peroxymonosulfate) is a water-soluble oxidant. Using a Methanol/Water system allows for the oxidation of substrates that might be sparingly soluble in pure organic solvents. It is highly selective for sulfones at room temperature.

Materials:

  • Substrate: 7-Thiaspiro[3.5]nonane (1.0 equiv)

  • Oxidant: Oxone® (2.2 equiv)

  • Solvent: MeOH :

    
     (1:1 ratio)
    

Step-by-Step Workflow:

  • Suspension: Dissolve 1.0 mmol of substrate in 5 mL MeOH.

  • Preparation: Dissolve Oxone (2.2 mmol) in 5 mL warm water.

  • Addition: Add the aqueous Oxone solution to the methanolic substrate at 0°C. A white precipitate (sulfate salts) may form.

  • Reaction: Stir at RT for 4–12 hours.

  • Workup:

    • Filter off the inorganic solids.[1]

    • Concentrate the filtrate to remove MeOH.

    • Extract the remaining aqueous phase with EtOAc (

      
      ).
      
    • Note: If the sulfone is highly polar, continuous extraction or lyophilization may be required.

Protocol C: The "Green & Scalable" (Catalytic Tungstate)

Best for: Large scale (>10g), cost-efficiency, high atom economy.

Rationale: Using Hydrogen Peroxide (


) with a catalyst (Sodium Tungstate, 

) is the industrial standard. It produces water as the only byproduct. The tungstate activates peroxide to form a peroxotungstate species, which is a more effective oxygen transfer agent.

Materials:

  • Substrate: 7-Thiaspiro[3.5]nonane (1.0 equiv)

  • Oxidant: 30%

    
     (2.5 equiv)
    
  • Catalyst:

    
     (1–2 mol%)
    
  • Additive: Phenylphosphonic acid (optional, ligand for Tungsten) or acidic buffer (pH ~3).

Step-by-Step Workflow:

  • Setup: Mix substrate (10 mmol) and catalyst (0.1 mmol) in Ethyl Acetate or Acetonitrile (20 mL).

  • Addition: Add 30%

    
     (25 mmol) slowly at RT.
    
    • Exotherm Warning: The reaction is exothermic. Monitor internal temperature; keep

      
      °C to protect the spiro-ring.
      
  • Reaction: Heat to 40–50°C for 2–6 hours to drive the sulfoxide

    
     sulfone step.
    
  • Workup:

    • Cool to RT.

    • Separate phases.[2] Wash organic layer with bisulfite (peroxide quench) and brine.

    • Crystallize product from EtOAc/Heptane.

Decision Matrix: Selecting the Right Protocol

DecisionMatrix Start Start: 7-Thiaspiro[3.5]nonane Scale What is the Reaction Scale? Start->Scale Small < 1 gram Scale->Small Discovery Large > 10 grams Scale->Large Process/Dev Solubility Is Substrate Acid Sensitive? Small->Solubility Tungstate Protocol C: H2O2/Tungstate (Green, Low Cost) Large->Tungstate Cost Critical MCPBA Protocol A: m-CPBA (High Yield, Fast) Solubility->MCPBA No (Standard) Oxone Protocol B: Oxone (Aqueous/Polar Safe) Solubility->Oxone Yes/Polar

Figure 2: Decision matrix for protocol selection based on scale and substrate properties.

Analytical Validation

To confirm the formation of the 7,7-dioxide , look for these characteristic spectral signatures:

Analytical MethodCharacteristic Signal (Sulfide)Characteristic Signal (Sulfone 7,7-dioxide)Note
1H NMR

-protons (

) at

ppm

-protons shift downfield to

ppm
Significant desheilding due to electron-withdrawing

.
13C NMR

-carbons at

ppm

-carbons shift to

ppm
Diagnostic shift.
IR Spectroscopy Weak C-S stretch (

)
Strong symmetric stretch

Strong asymmetric stretch

The "Sulfone Doublet" is unmistakable.
Mass Spec Parent ion


Confirming addition of two oxygen atoms.

Troubleshooting & Optimization

  • Issue: Reaction stalls at Sulfoxide.

    • Cause: Insufficient oxidant or temperature too low.

    • Fix: Add 0.5 eq additional oxidant and warm the reaction (up to 40°C for m-CPBA/DCM is usually safe; 50°C for Tungstate).

  • Issue: Ring Opening.

    • Cause: Acid-catalyzed cleavage of the cyclobutane ring (more common in smaller spiro systems, but possible here).

    • Fix: Use Protocol B (Oxone) or buffer Protocol A with solid

      
       during the reaction to scavenge acid byproducts.
      
  • Issue: Product Solubility.

    • Cause: Sulfones are highly polar.

    • Fix: Avoid aqueous workups if possible. For Protocol A, filter off the m-CBA byproduct (if using pure m-CPBA) or use column chromatography directly.

References

  • Spirocyclic Synthesis: French-Ukrainian Journal of Chemistry, 2023, Vol 11, Issue 02.[1] "Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design." (Provides structural context for spiro[3.5] synthesis). Link

  • General Sulfide Oxidation: Kirihara, M., et al. "Tantalum Carbide or Niobium Carbide Catalyzed Oxidation of Sulfides with Hydrogen Peroxide."[3][4] Synlett, 2010, 1557-1561.[3][4] (Green chemistry protocols). Link

  • Oxone Protocols: Kupwade, R.V., et al. "Catalyst-free oxidation of sulfides to sulfoxides and diethylamine-catalyzed oxidation of sulfides to sulfones using Oxone." Research on Chemical Intermediates, 2013. Link

  • Tungstate Catalysis: Karimi, B., et al. "Selective Oxidation of Sulfides to Sulfoxides and Sulfones Using 30% Hydrogen Peroxide Catalyzed by a Recyclable Silica-Based Tungstate Interphase Catalyst."[3][4] Organic Letters, 2005, 7, 625-628.[3][4] Link

  • Compound Data: PubChem Entry for 7-imino-2-oxa-7l6-thiaspiro[3.5]nonane 7-oxide (Structural confirmation of the 7-thia position). Link

Sources

Application

Application Note &amp; Protocols: Strategic Functionalization of 7-Thiaspiro[3.5]nonane-1,3-dione at the α-Carbon

Abstract Spirocyclic scaffolds are of paramount importance in modern drug discovery, offering a three-dimensional architecture that can lead to improved potency, selectivity, and pharmacokinetic properties.[1] The 7-thia...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Spirocyclic scaffolds are of paramount importance in modern drug discovery, offering a three-dimensional architecture that can lead to improved potency, selectivity, and pharmacokinetic properties.[1] The 7-thiaspiro[3.5]nonane core, incorporating a sulfur-containing six-membered ring, represents a valuable motif for accessing novel chemical space. This guide provides a comprehensive overview and detailed protocols for the chemical modification of 7-thiaspiro[3.5]nonane-1,3-dione, focusing specifically on functionalization at the C2 alpha-carbon. We delineate the fundamental principles of 1,3-dione reactivity, provide a putative synthesis for the parent scaffold, and offer step-by-step protocols for α-alkylation. This document is intended for researchers in medicinal chemistry, organic synthesis, and drug development seeking to leverage this unique scaffold for library synthesis and lead optimization.

Introduction: The Strategic Value of the α-Carbon

The core of this protocol lies in the unique chemical environment of the C2 carbon in the 7-thiaspiro[3.5]nonane-1,3-dione system. Positioned between two electron-withdrawing carbonyl groups, the protons on this α-carbon are significantly acidic (typical pKa for cyclic 1,3-diones is ~11-13).[2] This enhanced acidity allows for facile deprotonation with a suitable base to form a resonance-stabilized enolate anion.[3] This enolate is a soft nucleophile, poised to react with a wide array of electrophiles, enabling the strategic installation of diverse functional groups at a single, defined position. This approach provides a powerful tool for systematically exploring the structure-activity relationship (SAR) of novel compound series.

The introduction of substituents at the C2 position can profoundly impact a molecule's properties by:

  • Introducing new pharmacophoric elements: Adding hydrogen bond donors/acceptors, aromatic rings, or charged groups.

  • Modulating lipophilicity (logP): Controlling solubility and membrane permeability.

  • Creating steric bulk: Influencing binding selectivity and metabolic stability.

  • Establishing new stereocenters: Accessing complex, three-dimensional structures.

Part I: Synthesis of the Starting Material: 7-Thiaspiro[3.5]nonane-1,3-dione

A validated experimental protocol for the synthesis of 7-thiaspiro[3.5]nonane-1,3-dione is not prominently available in peer-reviewed literature. However, a chemically sound approach can be extrapolated from established methods for creating spirocyclic diketones, such as the Knoevenagel condensation of a cyclic ketone with a malonic acid derivative.[1][4]

Proposed Synthetic Pathway:

A plausible route involves the reaction of tetrahydro-2H-thiopyran-4-one with malonic acid under Knoevenagel-Doebner conditions, which typically use pyridine as a catalyst and solvent, often with a co-catalyst like piperidine.[5] The reaction proceeds through an initial condensation followed by decarboxylation and subsequent cyclization.

dot graph "Synthetic_Pathway" { layout=dot; rankdir="LR"; node [shape=none, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} dotedot Caption: Proposed Knoevenagel-Doebner route to the target scaffold.

Part II: General Principles of α-Carbon Alkylation

The alkylation of 1,3-dicarbonyl compounds is a cornerstone of C-C bond formation.[6] The reaction proceeds via a two-step mechanism: enolate formation and nucleophilic substitution.

  • Enolate Formation: The choice of base is critical. It must be strong enough to completely deprotonate the α-carbon without promoting side reactions like hydrolysis of the dione. Weak bases can lead to an equilibrium with a low concentration of the enolate, resulting in poor yields.[7]

    • Strong, Non-Nucleophilic Bases: Sodium hydride (NaH) or lithium diisopropylamide (LDA) are ideal. They irreversibly deprotonate the dione, driving the reaction forward.[8]

    • Weaker Bases: Carbonates (e.g., K₂CO₃, Cs₂CO₃) or alkoxides (e.g., NaOEt) can also be used, particularly with highly reactive electrophiles, but may require longer reaction times or higher temperatures.[6]

  • Nucleophilic Attack (Sₙ2 Reaction): The resulting enolate anion attacks the electrophilic carbon of an alkyl halide (or other suitable electrophile) in a classic Sₙ2 reaction, displacing the leaving group and forming the new C-C bond.[7]

    • Electrophile Reactivity: The reaction works best with primary and secondary alkyl halides (I > Br > Cl). Tertiary halides are prone to elimination side reactions.

    • Solvent Choice: Aprotic polar solvents like tetrahydrofuran (THF), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are preferred as they solvate the counter-ion (e.g., Na⁺) and do not interfere with the nucleophilic enolate.[6]

dot graph "Alkylation_Mechanism" { layout=dot; rankdir="LR"; graph [label="General Mechanism of α-Alkylation", labelloc=t, fontsize=14, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} dotedot Caption: The two-step mechanism for α-alkylation of the dione scaffold.

Part III: Detailed Experimental Protocol - α-Benzylation

This protocol describes a representative procedure for the mono-alkylation of 7-thiaspiro[3.5]nonane-1,3-dione using benzyl bromide as the electrophile.

Materials & Equipment:

  • 7-Thiaspiro[3.5]nonane-1,3-dione

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide (BnBr)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel, TLC plates, rotary evaporator.

Workflow Diagram: dot graph "Experimental_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} dotedot Caption: Step-by-step experimental workflow for α-benzylation.

Step-by-Step Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 eq., 60% dispersion). Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, decanting the hexanes carefully via cannula. Add anhydrous THF to the flask.

  • Enolate Formation: Cool the NaH suspension to 0 °C using an ice-water bath. In a separate flask, dissolve 7-thiaspiro[3.5]nonane-1,3-dione (1.0 eq.) in a minimal amount of anhydrous THF. Add this solution dropwise to the stirred NaH suspension over 15 minutes.

    • Causality Insight: Adding the dione solution slowly to the base at low temperature controls the exothermic reaction and the evolution of H₂ gas, preventing side reactions.

  • Reaction Incubation: After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete enolate formation. The solution may become a thick slurry.

  • Electrophile Addition: Cool the reaction mixture back down to 0 °C. Add benzyl bromide (1.05 eq.) dropwise via syringe.

    • Trustworthiness Check: Using a slight excess of the electrophile ensures full conversion of the enolate. However, a large excess should be avoided to minimize purification challenges and potential di-alkylation.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The product spot should be less polar (higher Rƒ) than the starting dione.

  • Workup: Once the reaction is complete, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any remaining NaH.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the pure 2-benzyl-7-thiaspiro[3.5]nonane-1,3-dione.

Part IV: Protocol Validation & Characterization

Confirming the identity and purity of the functionalized product is essential.

TechniqueExpected Observations for 2-Benzyl-7-thiaspiro[3.5]nonane-1,3-dione
¹H NMR - Disappearance of the singlet corresponding to the two acidic α-protons of the starting material. - Appearance of a new methine proton (CH) signal, likely a triplet or doublet of doublets, adjacent to the new benzyl group. - Appearance of signals for the benzylic CH₂ protons (typically two doublets if diastereotopic, or a singlet) and the aromatic protons of the benzyl group (~7.2-7.4 ppm). - Signals for the thiane ring protons remain.
¹³C NMR - Appearance of a new methine carbon signal (C2). - Appearance of new signals for the benzylic CH₂ and aromatic carbons. - The two carbonyl signals (C1 and C3) should remain, possibly with a slight shift.
IR Spec. - The characteristic strong C=O stretching frequency for the 1,3-dione system (typically ~1700-1740 cm⁻¹) will be retained.
HRMS - The observed mass should correspond to the calculated exact mass of the product (C₁₅H₁₆O₂S) [M+H]⁺ or [M+Na]⁺.

Part V: Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction - Inactive base (NaH exposed to air/moisture). - Insufficient reaction time or temperature. - Unreactive electrophile.- Use fresh, properly washed NaH. - Ensure complete enolate formation before adding the electrophile. - Consider gentle heating (e.g., 40-50 °C) after electrophile addition. - Use a more reactive electrophile (e.g., alkyl iodide instead of chloride).
Recovery of Starting Material - Incomplete deprotonation.- Use a stronger base (e.g., LDA). - Ensure all reagents and solvents are scrupulously dry.
Formation of Di-alkylated Product - Excess electrophile used. - Reaction temperature too high. - Use of a weaker base leading to proton exchange.- Use closer to stoichiometric amounts of the electrophile (1.0-1.05 eq.). - Maintain low temperature during electrophile addition. - Use a strong, non-nucleophilic base like NaH or LDA to ensure irreversible enolate formation.
O-Alkylation Side Product - Use of protic solvents. - "Harder" reaction conditions (e.g., different counter-ion).- Strictly use aprotic polar solvents (THF, DMF). Sodium (Na⁺) enolates in these solvents strongly favor C-alkylation.[6]

References

  • Zhu, J., et al. (2013). Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Master Organic Chemistry. (2020). Alkylation of 1,3 Dicarbonyl Compounds. YouTube. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-diketones. Organic Chemistry Portal. Available at: [Link]

  • LibreTexts Chemistry. (2023). 22.7: Alkylation of Enolate Ions. Chemistry LibreTexts. Available at: [Link]

  • Siddiqui, Z. N., & Khan, F. A. (2009). Synthesis and Spectral Characterization of Novel Spiroindan-1,3-Dione: A Diels Alder Adduct. Journal of the Korean Chemical Society. Available at: [Link]

  • Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Menon, K. N. (n.d.). Alkylation of cyclic 1,3-diketones with mannich bases from indoles. Proceedings of the Indian Academy of Sciences - Section A. Available at: [Link]

  • Rádai, V., et al. (2021). Photochemical Functionalization of 4-Diazoisoquinoline-1,3(2H,4H)-diones and Their 1-Sulfoxide Analogues. The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Wikipedia. Available at: [Link]

  • French-Ukrainian Journal of Chemistry. (2023). 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. Available at: [Link]

  • Aggarwal, V. K., et al. (2011). α-Alkylation of Cyclic Ketones via β-Alkoxyazoalkenes and β-Hydroxyazoalkenes. Angewandte Chemie International Edition. Available at: [Link]

  • Woon, E. C. Y., et al. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules. Available at: [Link]

  • University of Bologna. (2022). Spectroscopic and Computational Characterization of 2-Aza-1,3-butadiene, a Molecule of Astrochemical Significance. AMSActa. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • PharmaTutor. (n.d.). The Importance and Applications of Knoevenagel Reaction (Brief Review). PharmaTutor. Available at: [Link]

  • Furman Chemistry 120. (2009). Enolate Anion Stability of 1,3-Dicarbonyl Compounds. PBworks. Available at: [Link]

  • ResearchGate. (2023). Nitro-functionalized analogues of 1,3-Butadiene: An overview of characteristic, synthesis, chemical transformations and biological activity. ResearchGate. Available at: [Link]

  • Scribd. (2023). Green Synthesis of Spiro Compounds. Scribd. Available at: [Link]

  • Organic Chemistry Tutor. (n.d.). Alkylation of Enolates. Organic Chemistry Tutor. Available at: [Link]

  • Patsnap. (2025). Enolates Formation and Reactions: Aldol, Alkylation, and More. Patsnap Eureka. Available at: [Link]

  • MDPI. (2022). Synthesis and Characterization of New Boron Compounds Using Reaction of Diazonium Tetraphenylborate with Enaminoamides. Molecules. Available at: [Link]

  • ResearchGate. (2017). Synthesis of spiro-3 H -indazoles via 1,3-dipolar cycloaddition of arynes with 6-diazocyclohex-2-en-1-one derivatives and fused-2 H -. ResearchGate. Available at: [Link]

  • Taylor & Francis Online. (2020). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Taylor & Francis Online. Available at: [Link]

  • Google Patents. (n.d.). US5344992A - Process for the preparation of linear 1,3-diketones. Google Patents.
  • MDPI. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Eng. Proc.. Available at: [Link]

Sources

Method

Application Note: Utilizing 7-Thiaspiro[3.5]nonane-1,3-dione as a Rigid Scaffold for GPR119 Agonist Discovery

Executive Summary This Application Note details the strategic implementation of 7-Thiaspiro[3.5]nonane-1,3-dione as a core scaffold in the development of G-Protein Coupled Receptor 119 (GPR119) agonists. GPR119 is a vali...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the strategic implementation of 7-Thiaspiro[3.5]nonane-1,3-dione as a core scaffold in the development of G-Protein Coupled Receptor 119 (GPR119) agonists. GPR119 is a validated target for Type 2 Diabetes Mellitus (T2DM) and obesity, acting as a lipid sensor that stimulates glucose-dependent insulin secretion (GSIS) and GLP-1 release.[1]

While traditional GPR119 agonists often rely on piperidine or piperazine linkers, the 7-thiaspiro[3.5]nonane core offers a unique "privileged structure." It provides exceptional conformational rigidity, reducing the entropic penalty of receptor binding, while the sulfur atom introduces distinct electronic properties and metabolic vectors compared to nitrogen-based analogs. This guide provides a comprehensive roadmap for synthesis, in vitro validation, and metabolic stability profiling.

Scientific Rationale & Mechanism

Structural Advantages

The 7-Thiaspiro[3.5]nonane-1,3-dione scaffold addresses two critical challenges in GPCR ligand design:

  • Conformational Restriction: The spiro-carbon at position 4 forces the four-membered and six-membered rings into a perpendicular orientation. This "frozen" conformation mimics the bioactive state of lipid amides (like Oleoylethanolamide, OEA) without the flexibility that leads to off-target binding.

  • Synthetic Versatility: The 1,3-dione moiety on the cyclobutane ring acts as a highly reactive handle. It readily undergoes Knoevenagel condensations or heterocyclization (e.g., to pyrazoles or isoxazoles), serving as a "Polar Head Group" mimic essential for GPR119 orthosteric binding.

Signaling Pathway

Agonism of GPR119 triggers the G


s signaling cascade.[2] The following diagram illustrates the downstream effects leading to insulin secretion.

GPR119_Pathway Ligand 7-Thiaspiro-Agonist Receptor GPR119 (GPCR) Ligand->Receptor Binding G_Protein Gαs Protein Receptor->G_Protein Activation AC Adenylyl Cyclase (AC) G_Protein->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac Epac2 cAMP->Epac Activates Insulin Insulin Secretion (Exocytosis) PKA->Insulin Phosphorylation Cascade GLP1 GLP-1 Release (L-Cells) PKA->GLP1 In Enteroendocrine Cells Epac->Insulin Ca2+ Mobilization

Figure 1: GPR119 Signaling Cascade.[2] Activation leads to cAMP accumulation, triggering PKA/Epac pathways that drive insulin and GLP-1 secretion.

Experimental Protocols

Protocol A: Scaffold Derivatization (Library Synthesis)

The 1,3-dione is a precursor. To create a functional agonist, it must be coupled to a lipophilic tail (to mimic the oleoyl chain of OEA).

Objective: Synthesize a library of pyrazole-linked derivatives. Reagents: 7-Thiaspiro[3.5]nonane-1,3-dione, Aryl-hydrazines, Ethanol, Acetic Acid.

  • Preparation: Dissolve 1.0 eq of 7-Thiaspiro[3.5]nonane-1,3-dione in absolute ethanol (0.5 M concentration).

  • Addition: Add 1.1 eq of the appropriate functionalized aryl-hydrazine (containing the lipophilic tail).

  • Catalysis: Add catalytic glacial acetic acid (5 mol%).

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor consumption of the dione by TLC (Mobile phase: 30% EtOAc/Hexanes).

  • Workup: Cool to room temperature. If precipitate forms, filter and wash with cold ethanol. If no precipitate, evaporate solvent and purify via flash column chromatography (SiO2).

  • Validation: Confirm structure via 1H-NMR and LC-MS. Key diagnostic: Disappearance of dione methylene protons and appearance of pyrazole signal.

Protocol B: In Vitro cAMP Accumulation Assay (HTRF)

Method: Homogeneous Time-Resolved Fluorescence (HTRF).[2][3] Rationale: GPR119 is Gs-coupled; cAMP is the direct readout of efficacy.[2][4] Cell Line: HEK293 stably overexpressing human GPR119 (HEK293-hGPR119).[2]

Materials:

  • Cisbio cAMP Gs Dynamic Kit (or equivalent).

  • 384-well low-volume white plates.

  • Agonist: Synthesized 7-Thiaspiro derivatives.[5]

  • Reference: AR231453 (Standard GPR119 agonist).

  • IBMX (PDE inhibitor).

Step-by-Step Procedure:

  • Cell Prep: Harvest HEK293-hGPR119 cells. Resuspend in stimulation buffer (HBSS + 500 µM IBMX) at 400,000 cells/mL.

  • Plating: Dispense 5 µL of cell suspension (2,000 cells) into each well of the 384-well plate.

  • Compound Addition: Add 5 µL of test compound (diluted in stimulation buffer).

    • Screening Mode: 10 µM single point.

    • Potency Mode: 11-point dose-response (1 nM to 10 µM).

  • Incubation: Incubate for 30 minutes at Room Temperature (RT).

  • Lysis & Detection:

    • Add 5 µL of cAMP-d2 (acceptor) in lysis buffer.[2]

    • Add 5 µL of Anti-cAMP-Cryptate (donor) in lysis buffer.[2]

  • Equilibration: Incubate for 1 hour at RT in the dark.

  • Read: Measure fluorescence at 665 nm and 620 nm on an HTRF-compatible reader (e.g., EnVision, PHERAstar).

  • Analysis: Calculate Ratio = (Signal 665nm / Signal 620nm) × 10,000. Normalize against Vehicle (0%) and Forskolin 10 µM (100%).

Protocol C: Microsomal Stability (Sulfur Oxidation Profiling)

Rationale: The "7-thia" (sulfur) atom is susceptible to oxidation by cytochrome P450s (forming sulfoxides/sulfones), which can alter potency and solubility.

  • Incubation: Prepare reaction mixture: 1 µM test compound, 0.5 mg/mL liver microsomes (human/rat), in 100 mM phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate with NADPH-generating system (1 mM final).

  • Sampling: Aliquot 50 µL at T=0, 15, 30, and 60 min.

  • Quenching: Immediately add 150 µL ice-cold Acetonitrile (containing internal standard). Centrifuge at 4000g for 20 min.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion and +16 Da (Sulfoxide) / +32 Da (Sulfone) peaks.

Data Presentation & Analysis

Screening Workflow Diagram

The following workflow ensures only high-quality candidates progress to in vivo studies.

Screening_Workflow Synthesis Library Synthesis (Spiro-Dione Core) QC QC: LC-MS & NMR (>95% Purity) Synthesis->QC HTRF Primary Screen (cAMP HTRF) QC->HTRF Pass Hit_Select Hit Selection (>50% Activation) HTRF->Hit_Select Hit_Select->Synthesis No (Refine SAR) MetStab Metabolic Stability (Microsomes) Hit_Select->MetStab Yes Lead Lead Candidate MetStab->Lead T1/2 > 30 min

Figure 2: Screening Cascade. From chemical synthesis to lead identification.

Representative Data Format

Researchers should tabulate data to compare the spiro-scaffold against flexible analogs.

Compound IDR-Group (Tail)EC50 (nM)Emax (%)Solubility (µM)T1/2 (Human Microsomes)
Ref (AR231453) N/A12100545 min
SPIRO-001 4-F-Phenyl4508512015 min (S-oxidized)
SPIRO-002 4-CN-Phenyl28989555 min
SPIRO-003 Pyridyl15060>20062 min

Note: SPIRO-002 demonstrates that electron-withdrawing groups on the tail may improve potency, while the spiro-core maintains high solubility.

References

  • Overton, H. A., et al. (2006). "Deorphanization of a G protein-coupled receptor for oleoylethanolamide and its use in the discovery of small-molecule hypophagic agents." Cell Metabolism, 3(3), 167-175.

  • Ritter, K., et al. (2012). "G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Diabetes: Recent Progress and Prevailing Challenges." Journal of Medicinal Chemistry, 59(8), 3579–3592.

  • Harada, K., et al. (2018).[6] "Design and synthesis of novel and potent GPR119 agonists with a spirocyclic structure." Bioorganic & Medicinal Chemistry Letters, 28(8), 1321-1325.

  • Cisbio Bioassays. "cAMP Gs Dynamic Kit - User Manual."

Sources

Application

A Proposed Synthetic Strategy for Novel Spiro[3.5]nonane-1,3-dione Sulfone Building Blocks

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract Spirocyclic scaffolds are of paramount interest in medicinal chemistry due to their rigid, three-dimensional structures, which...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract Spirocyclic scaffolds are of paramount interest in medicinal chemistry due to their rigid, three-dimensional structures, which can lead to improved potency and selectivity for biological targets.[1][2] The incorporation of a sulfone moiety, a valuable Michael acceptor in drug design, further enhances the potential for creating novel therapeutics.[3][4][5] This application note addresses the notable absence of established synthetic routes for spiro[3.5]nonane-1,3-dione sulfones, a promising yet underexplored class of building blocks. We present a detailed, logically-derived two-stage synthetic strategy. The first stage focuses on the construction of the core spiro[3.5]nonane-1,3-dione scaffold. The second stage outlines a proposed functionalization and subsequent oxidation to yield the target sulfone derivative. This guide provides experienced researchers with the foundational protocols and mechanistic insights required to synthesize and explore these valuable compounds.

Introduction: The Rationale for Spirocyclic Sulfones

The pursuit of novel chemical matter in drug discovery is driven by the need to access new regions of biologically relevant chemical space. Spirocycles, by virtue of their unique and constrained three-dimensional geometry, offer a distinct advantage over flat, aromatic systems.[2][3] This structural rigidity can enhance binding affinity to protein targets and improve key physicochemical properties such as solubility and metabolic stability.[1] When combined with the sulfone functional group—a known pharmacophore and versatile synthetic handle—the resulting scaffold becomes a highly attractive building block for creating libraries of potential drug candidates.[6]

Despite this potential, the synthesis of spiro[3.5]nonane-1,3-dione sulfones is not well-documented in current literature. This note aims to bridge that gap by proposing a robust and adaptable synthetic pathway grounded in well-established chemical principles.

Part 1: Synthesis of the Spiro[3.5]nonane-1,3-dione Core

The initial strategic objective is the efficient construction of the spiro[3.5]nonane-1,3-dione precursor. The proposed route involves a Michael addition-cyclization sequence using readily available starting materials. This approach is advantageous due to its convergence and potential for scalability.[7]

Synthetic Workflow: Spiro[3.5]nonane-1,3-dione Precursor

cluster_0 Stage 1: Core Synthesis A Cyclohexanone C Knoevenagel Condensation Product A->C Piperidine, Toluene, Reflux B Dimethyl Malonate B->C Piperidine, Toluene, Reflux D Michael Acceptor C->D Hydrolysis & Decarboxylation (e.g., HBr, Heat) E Spiro[3.5]nonane-1,3-dione D->E 1. Diethyl acetonedicarboxylate (F) 2. NaOEt, EtOH 3. Saponification & Decarboxylation F Diethyl acetonedicarboxylate cluster_1 Stage 2: Sulfone Synthesis E Spiro[3.5]nonane-1,3-dione G α-Bromo-spiro[3.5]nonane-1,3-dione E->G N-Bromosuccinimide (NBS) cat. AIBN, CCl₄, Reflux H Thioether Intermediate G->H Alkyl/Aryl Thiol (R-SH) Base (e.g., K₂CO₃), Acetone I Spiro[3.5]nonane-1,3-dione Sulfone H->I Oxidation (e.g., m-CPBA or H₂O₂) DCM

Caption: Proposed workflow for the synthesis of the target spiro[3.5]nonane-1,3-dione sulfone.

Protocol 2: α-Bromination of Spiro[3.5]nonane-1,3-dione

Causality: α-Halogenation provides an electrophilic site adjacent to the carbonyl group, which is essential for the subsequent nucleophilic substitution with a thiol. N-Bromosuccinimide (NBS) is a standard reagent for this transformation.

Procedure:

  • Dissolve spiro[3.5]nonane-1,3-dione (1.0 eq) in carbon tetrachloride (CCl₄) in a flask equipped with a reflux condenser and a light source.

  • Add N-Bromosuccinimide (1.05 eq) and a catalytic amount of AIBN.

  • Heat the mixture to reflux and irradiate with a UV lamp (or sunlight) until the reaction is complete (monitored by TLC and disappearance of the less dense NBS).

  • Cool the mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure to yield the crude α-bromo intermediate, which may be used directly in the next step.

Protocol 3: Thioether Synthesis via Nucleophilic Substitution

Causality: A sulfur nucleophile, generated from a thiol and a mild base, will displace the bromide to form the desired C-S bond.

Procedure:

  • Dissolve the crude α-bromo-spiro[3.5]nonane-1,3-dione (1.0 eq) in acetone.

  • Add the desired thiol (e.g., thiophenol or benzyl mercaptan, 1.1 eq) followed by powdered potassium carbonate (K₂CO₃, 2.0 eq).

  • Stir the suspension vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, filter off the inorganic salts and concentrate the filtrate.

  • Purify the resulting crude thioether by column chromatography (silica gel, hexanes/ethyl acetate gradient).

Protocol 4: Oxidation to the Sulfone

Causality: The electron-rich thioether is readily oxidized to the corresponding sulfone. Using a stoichiometric amount of a reliable oxidant like m-CPBA or an excess of hydrogen peroxide provides a clean and efficient conversion. [8] Procedure:

  • Dissolve the purified thioether intermediate (1.0 eq) in dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 2.2 eq) portion-wise over 30 minutes, ensuring the temperature does not rise above 5 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. The reaction progress can be monitored by TLC, observing the disappearance of the thioether and the formation of a more polar spot.

  • Upon completion, quench the excess oxidant by washing the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by a wash with aqueous sodium thiosulfate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the final product by recrystallization or column chromatography to yield the target spiro[3.5]nonane-1,3-dione sulfone.

Parameter Thioether Synthesis Oxidation to Sulfone
Key Reagents R-SH, K₂CO₃m-CPBA or H₂O₂/cat. [8]
Solvent Acetone or DMFDichloromethane (DCM) or Acetic Acid
Temperature Room Temperature0 °C to Room Temperature
Typical Yield (Est.) 70-90%85-95%
Purification Column ChromatographyRecrystallization or Column Chromatography

Conclusion and Future Outlook

This application note details a robust, proposed synthetic pathway to access novel spiro[3.5]nonane-1,3-dione sulfone building blocks. By combining established methods for spirocycle formation with reliable protocols for thioether synthesis and oxidation, this guide provides a practical framework for researchers in medicinal chemistry and drug discovery. The resulting scaffolds hold significant promise for the development of new therapeutic agents, offering unique three-dimensional diversity and a reactive handle for further chemical exploration.

References

  • Access to spirocyclic vinyl sulfones via radical cyclization and functional group migr
  • Spiro(3.5)nonane-1,3-dione | C9H12O2 | CID 11607946. PubChem.
  • Application Notes and Protocols: The Potential of Spiro[3..
  • Spiro[3.5]nonan-1-one | C9H14O | CID 557036. PubChem.
  • Short and Tandem Syntheses of Spiro[2.5]octane-5,7-dione and Spiro[3.5]nonane-6,8-dione via Diethyl Acetonedicarboxylate. (2025).
  • Comparative analysis of Spiro[3.5]nonane-1,3-diol and other spirodiols. Benchchem.
  • Sulfone synthesis by oxid
  • Synthesis of Spirocyclic Diarylfluorenes by One-Pot Twofold SNAr Reactions of Diaryl Sulfones with Diarylmethanes. (2016). Organic Letters.
  • CAS 571152-35-7 (Spiro[3.5]nonane-1,3-dione, 7-(1,1-dimethylethyl)-). BOC Sciences.
  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. (2024).
  • Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione. (2013). Beilstein Journals.
  • spiro[3.
  • Spiro[3.5]nonane-1, 3-dione, min 97%, 100 mg. Lab Supplies.
  • Access to spirocyclic vinyl sulfones via radical cyclization and functional group migr
  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. (2024).
  • Spiro Heterocycles: Synthesis and Application of Spiro Pyrazol-3-one Derivatives. (2025).
  • Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. (2024). MDPI.
  • Synthesis of spiro-3 H -indazoles via 1,3-dipolar cycloaddition of arynes with 6-diazocyclohex-2-en-1-one derivatives and fused-2 H -. (2017).
  • BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. (2021). BLDpharm.
  • Preparation method of sulfones. (Patent).
  • Access to spirocyclic vinyl sulfones via radical cyclization and functional group migr
  • ETHYNYL p-TOLYL SULFONE. Organic Syntheses Procedure.
  • Alkyl sulfone synthesis by C-S coupling reactions. Organic Chemistry Portal.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for 7-Thiaspiro[3.5]nonane-1,3-dione 7,7-dioxide

Executive Technical Summary Molecule: 7-Thiaspiro[3.5]nonane-1,3-dione 7,7-dioxide (referred to herein as TSND-dioxide ).[1][2][3] Chemical Class: Rigid Spirocyclic Sulfone / Cyclic 1,3-Dione.[1][2][3] Physicochemical Pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Technical Summary

Molecule: 7-Thiaspiro[3.5]nonane-1,3-dione 7,7-dioxide (referred to herein as TSND-dioxide ).[1][2][3] Chemical Class: Rigid Spirocyclic Sulfone / Cyclic 1,3-Dione.[1][2][3] Physicochemical Profile:

  • Challenge: "Brick Dust" molecule. High melting point (likely >200°C) due to rigid spiro-fusion and strong dipole-dipole interactions from the sulfone (

    
    ) moiety.[1][2]
    
  • Solubility Type: Class II/IV (BCS-like behavior) – Low Aqueous Solubility, Permeability dependent on formulation.[1][2][3]

  • Key Solubilizing Handle: The C2-methylene protons (between the carbonyls on the cyclobutane ring) are acidic (

    
     est. 4.5–6.0), allowing for pH-dependent solubilization.[1][2][3]
    

This guide addresses the critical challenges in formulating TSND-dioxide for biological assays and chemical synthesis, focusing on overcoming its high lattice energy.

Troubleshooting Guide (FAQ)

Q1: I am seeing "oiling out" or immediate precipitation when diluting my DMSO stock into aqueous media. Why?

Diagnosis: This is a classic "Solvent Shift" crash.[2] TSND-dioxide is highly lipophilic and crystalline.[1][2] When you dilute the organic cosolvent (DMSO) with water, the solvent power of the mixture drops logarithmically. If the final concentration exceeds the thermodynamic solubility limit of the aqueous phase, the compound crashes out.

The Fix:

  • Check your pH: The 1,3-dione moiety is acidic.[1][2] Ensure your aqueous buffer is pH 7.4 or higher .[1][2] At pH > pKa + 2, the molecule ionizes (enolate formation), significantly increasing aqueous solubility.[1][2][3]

  • Add Polymers: Pre-dissolve a crystallization inhibitor (e.g., HPMC-AS or PVP K30 at 0.1-0.5%) in your aqueous buffer before adding the DMSO stock.[1][2][3] This creates a "supersaturated state" that is kinetically stable for hours.[2]

Q2: Why is this compound insoluble in Methanol and Ethanol?

Diagnosis: Unlike simple lipophilic drugs, TSND-dioxide has a rigid sulfone core.[1][2][3] Alcohols are proton donors but cannot effectively disrupt the strong crystal lattice interactions of the sulfone group. The Fix: Switch to Dipolar Aprotic Solvents .

  • Recommended: DMSO (Dimethyl sulfoxide), DMAc (Dimethylacetamide), or NMP (N-Methyl-2-pyrrolidone).[1][2][3]

  • Avoid: Diethyl ether, Hexanes, Pure Alcohols (unless heated).[1][2][3]

Q3: Can I heat the solution to improve solubility?

Diagnosis: Yes, but with caution.[1][2][3] Risk: Cyclobutane-1,3-diones can be thermally sensitive, potentially undergoing ring-opening or decarboxylation at high temperatures (>80°C) in the presence of nucleophiles (like water or alcohols).[1][2][3] The Fix:

  • Limit Heat: Do not exceed 50°C.

  • Sonication: Use bath sonication at ambient temperature rather than high heat to break up crystal aggregates.[2]

Decision Logic for Solvent Selection

The following flowchart illustrates the logical pathway for selecting the correct solvent system based on your application (Synthesis vs. Biological Assay).

SolventSelection Start Start: TSND-Dioxide Solid Application Select Application Start->Application BioAssay Biological Assay (Cell/Enzyme) Application->BioAssay Synthesis Chemical Synthesis (Reaction) Application->Synthesis StockPrep Prepare 1000x Stock BioAssay->StockPrep PolarityCheck Reagent Compatibility? Synthesis->PolarityCheck DCM Dichloromethane (DCM) (Moderate Solubility) PolarityCheck->DCM Non-polar reactants DMF DMF / DMAc (High Solubility) PolarityCheck->DMF Standard DMSO 100% DMSO StockPrep->DMSO Dilution Dilution Step DMSO->Dilution CrashCheck Precipitation Risk? Dilution->CrashCheck Buffer Use PBS pH 7.4 (Ionization) CrashCheck->Buffer Standard Polymer Add 0.1% HPMC (Kinetic Stabilization) CrashCheck->Polymer If Conc > 50µM

Caption: Figure 1. Solvent selection decision tree based on experimental constraints and solubility thresholds.

Standardized Protocols

Protocol A: pH-Dependent Solubility Profiling

Use this protocol to determine the maximum aqueous concentration for your specific buffer system.[1]

Rationale: The 1,3-dione motif allows TSND-dioxide to act as a weak acid.[1][2][3] By raising the pH, we deprotonate the alpha-carbon, creating a soluble enolate anion.[1][2][3]

StepActionTechnical Note
1 Preparation Weigh 5 mg of TSND-dioxide into three separate 1.5 mL microcentrifuge tubes.
2 Buffer Addition Add 1.0 mL of the following buffers to the tubes:1. Acetate Buffer (pH 4.0)2. Phosphate Buffer (pH 6.8)3. Borate or Tris Buffer (pH 8.[1][2]5)
3 Equilibration Vortex for 2 minutes. Shake at room temperature (25°C) for 24 hours.
4 Separation Centrifuge at 14,000 rpm for 10 minutes to pellet undissolved solid.
5 Analysis Analyze supernatant via HPLC-UV (254 nm).
Expected Result Data Interpretation Solubility should increase exponentially from pH 4.0 to pH 8.5 due to ionization (

).[1][2][3]
Protocol B: "Solvent-Shift" Method for Animal Dosing

Use this for preparing IP or IV formulations where DMSO content must be minimized.[1][2]

Materials:

  • TSND-dioxide[1][2]

  • PEG 400 (Polyethylene glycol)[2][3]

  • Saline (0.9% NaCl)[1][2][3]

  • Ethanol (Absolute)[1][2][3]

Procedure:

  • Cosolvent Concentrate: Dissolve TSND-dioxide in a mixture of 10% Ethanol + 40% PEG 400 . (Target conc: 5 mg/mL).[1][2]

    • Why? PEG 400 acts as an interfacial tension reducer and solubilizer.[2]

  • Slow Dilution: While vortexing rapidly, add 50% Saline dropwise.

    • Critical: Do not dump saline in all at once.[2] Slow addition prevents large crystal nucleation.[1][2]

  • Final Formulation: 5% EtOH / 20% PEG 400 / 75% Saline.

    • Stability:[1][4][5] Use within 4 hours.

Mechanistic Insight: Why Solubility is Difficult

Understanding the molecular interactions allows for better troubleshooting.[2]

Mechanism Molecule TSND-Dioxide Structure Sulfone Sulfone Group (SO2) Molecule->Sulfone Dione 1,3-Dione Ring Molecule->Dione Lattice High Lattice Energy (Crystal Packing) Sulfone->Lattice Dipole Stacking Water Water Repulsion (Hydrophobicity) Dione->Water Lipophilic Core Enolate Enolate Anion (Soluble) Dione->Enolate Deprotonation (pH > pKa) Lattice->Water Insolubility Base Base (OH-) Base->Enolate Enolate->Water Hydration Shell (Soluble)

Caption: Figure 2.[1][2][3] Structural contributors to insolubility and the mechanism of pH-mediated solubilization.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[1][2][3] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link][1][2][3]

  • PubChem. (2025).[1][2][6][7][8] Spiro[3.5]nonane-1,3-dione Compound Summary. National Library of Medicine. [Link][3]

  • Beilstein Journals. (2013). Synthesis of spiro compounds via three-component reaction of cyclic 1,3-diones. Beilstein J. Org.[1][2] Chem. [Link][1][2][3]

  • Serajuddin, A. T. (2007).[1][2][3] Salt formation to improve drug solubility.[1][2][9][10] Advanced Drug Delivery Reviews. (General Principle Citation). [Link]

Disclaimer: This guide is for research purposes only. All solubility limits should be experimentally verified in your specific assay buffer.

Sources

Optimization

Technical Support Center: Purification of Polar Sulfone Spirocyclic Compounds

Introduction: The "Rigid-Polar" Paradox Spirocyclic sulfones present a unique purification challenge in medicinal chemistry. Structurally, they possess a rigid, three-dimensional spiro-core (high ) which often imparts hi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Rigid-Polar" Paradox

Spirocyclic sulfones present a unique purification challenge in medicinal chemistry. Structurally, they possess a rigid, three-dimensional spiro-core (high


) which often imparts high melting points and poor solubility in standard organic solvents. Chemically, the sulfone (

) moiety
is a powerful hydrogen bond acceptor with a high dipole moment, causing these molecules to "stick" aggressively to silica gel, leading to severe tailing and yield loss.

This guide moves beyond standard protocols to address the specific physicochemical conflict of these molecules: High Polarity vs. Low Solubility.

Quick-Reference Decision Matrix

Before selecting a method, assess your crude mixture against this logic flow.

PurificationLogic Start Crude Spiro-Sulfone Mixture PurityCheck Crude Purity > 85%? Start->PurityCheck SolubilityCheck Soluble in Hot EtOH/iPrOH? PurityCheck->SolubilityCheck Yes PolarityCheck Retention on TLC (100% EtOAc)? PurityCheck->PolarityCheck No Crystallization METHOD A: Recrystallization (Leverage Spiro Rigidity) SolubilityCheck->Crystallization Yes SFC METHOD D: SFC (Gold Standard for Spirocycles) SolubilityCheck->SFC No (Oiling out) FlashNormal METHOD B: Flash Chromatography (DCM/MeOH or Functionalized Silica) PolarityCheck->FlashNormal Rf > 0.2 FlashReverse METHOD C: Reverse Phase (C18) (For 'Streaking' Compounds) PolarityCheck->FlashReverse Rf < 0.1 (Stuck at baseline)

Figure 1: Decision tree for selecting the optimal purification route based on crude purity and physicochemical properties.

Module 1: Chemical Workup (The Pre-Purification Step)

Issue: Most sulfones are synthesized via oxidation of sulfides (using mCPBA or Oxone). Residual oxidants and byproducts (m-chlorobenzoic acid) co-elute with polar sulfones, ruining chromatography.

The "Double-Quench" Protocol: You must chemically destroy the oxidant and remove the acid byproduct before the mixture touches a column.

StepReagentMechanistic Purpose
1. Dilution DCM or EtOAcDissolve the crude.[1] If the spiro-sulfone precipitates, add 10% MeOH.
2. Reductive Wash 10%

(Aq)
Critical: Reduces excess mCPBA/Oxone to safe byproducts. Prevents on-column oxidation of other functional groups.
3. Basic Wash Sat.

(Aq)
Converts m-chlorobenzoic acid (mCBA) to its water-soluble salt (sodium m-chlorobenzoate), removing it from the organic layer.
4. Drying

Remove water.[2] Sulfones are hygroscopic; wet loads ruin normal phase separation.

Module 2: Flash Chromatography (Normal Phase)

The Problem: Sulfone oxygens hydrogen-bond with silanols on standard silica, causing peak tailing. The Fix: Use high-strength solvent modifiers or alternative stationary phases.

Protocol A: The "DCM/MeOH" Gradient

Standard silica (40-63 µm)

  • Base Solvent: Dichloromethane (DCM)

  • Polar Modifier: Methanol (MeOH)[3]

  • Gradient: 0%

    
     10% MeOH in DCM.
    
  • Troubleshooting: If tailing persists, add 0.5%

    
     (Ammonium Hydroxide)  to the MeOH bottle. The ammonia competes for silanol sites, "blocking" them from the sulfone.
    
Protocol B: Functionalized Silica (Recommended)

For spirocyclic sulfones that streak on bare silica, switch to Diol-bonded or Amino-bonded silica cartridges.

  • Why? These phases shield the acidic silanols.

  • Solvent System: Hexane/Acetone or Hexane/EtOAc.

  • Benefit: Allows you to avoid MeOH, which often dissolves silica and contaminates the product.

Module 3: Supercritical Fluid Chromatography (SFC)

Status: Gold Standard for Spirocyclic Compounds. Why? Spirocycles have distinct 3D shapes. SFC stationary phases (like 2-EP) interact with this 3D shape (steric selectivity) better than liquids, while the supercritical


 penetrates the rigid lattice easily.
Recommended Setup
  • Column: 2-Ethylpyridine (2-EP) or Diol .

    • 2-EP is superior for sulfones due to pi-pi interactions with the pyridine ring.

  • Co-Solvent: Methanol (10-25%).

  • Back Pressure: 120-150 bar.

  • Temperature: 40°C.[4]

SFC Troubleshooting Table:

Symptom Probable Cause Solution

| Broad Peaks | Solubility limit reached in


. | Increase Co-Solvent % or add 5% DCM to the modifier stream. |
| Split Peaks  | Sample solvent mismatch. | Dissolve sample in 100% MeOH or MeOH/DCM (1:1). Avoid DMSO/DMF injections in SFC if possible. |
| Retention Drift  | Water accumulation on column. | Add 2% water to the MeOH co-solvent to saturate the phase (isocratic mode). |

Module 4: Recrystallization (Scalable Purification)

The "Spiro-Advantage": The rigid spiro-carbon locks the molecule in a specific conformation, often leading to high lattice energy. If you can find the right solvent, these compounds crystallize exceptionally well, rejecting impurities.

Solvent Systems for Sulfones
  • Ethanol / Water: Dissolve in hot EtOH, add hot water until turbid, cool slowly.

  • Isopropyl Acetate (IPAc): Excellent for mid-polarity spirocycles.

  • Toluene: High boiling point allows dissolution of stubborn spiro-sulfones; cooling often yields large crystals due to pi-stacking disruption.

FAQ: Troubleshooting Specific Scenarios

Q1: My sulfone is eluting at the solvent front (Rf > 0.9) in EtOAc, but stays at the baseline in Hexane. I can't separate it.

  • Diagnosis: "General Solubility/Polarity Mismatch." The compound is too polar for Hexane but too soluble in EtOAc.

  • Solution: Switch solvent families. Use DCM / MTBE (Methyl tert-butyl ether). MTBE is less polar than EtOAc but stronger than Hexane, providing the "middle ground" resolution you are missing.

Q2: I see two spots on TLC that merge into one broad peak on the column.

  • Diagnosis: Likely Diastereomers (common in spiro synthesis) or Rotamers .

  • Test: Run the TLC at a higher temperature (if possible) or run an NMR at 50°C. If peaks coalesce, it's rotamers (collect as one). If not, it's diastereomers.

  • Fix: Use Reverse Phase (C18) chromatography.[1][5] The hydrophobic difference between spiro-diastereomers is often resolved better on C18 than on silica.

Q3: My product precipitates on the column cartridge.

  • Diagnosis: The "Solubility Trap." DCM dissolves it, but as the gradient introduces Hexane or starts the separation, the local concentration exceeds solubility.

  • Fix: Use Solid Loading . Dissolve crude in DCM, add Celite (or loose silica), rotary evaporate to a dry powder, and load the powder into an empty cartridge. This eliminates solvent-mismatch precipitation.

References

  • Flash Chromatography Solvent Systems: Still, W. C.; Kahn, M.; Mitra, A. "Rapid Chromatographic Techniques for Preparative Separation with Moderate Resolution." J. Org.[3][6] Chem.1978 , 43, 2923.[3]

  • SFC for Polar Compounds: "Preparative Supercritical Fluid Chromatography: A Powerful Tool for Chiral and Achiral Separations." American Pharmaceutical Review, 2016 .

  • Oxidation Workup Protocols: "Synthesis of Sulfones: Oxidation of Sulfides." Organic Chemistry Portal.

  • Recrystallization Strategies: "Recrystallization Guide: Process, Procedure, Solvents." Mettler Toledo Technical Resources.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Ring-Opening Side Reactions in Spiro-dione Synthesis

Introduction Spiro-diones are a class of bicyclic organic compounds featuring a spirocyclic center flanked by two ketone functionalities. This structural motif is of significant interest to the pharmaceutical and agroche...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Spiro-diones are a class of bicyclic organic compounds featuring a spirocyclic center flanked by two ketone functionalities. This structural motif is of significant interest to the pharmaceutical and agrochemical industries due to its prevalence in a wide array of biologically active natural products and synthetic compounds. The synthesis of these complex three-dimensional structures, however, is often plagued by undesirable side reactions, most notably the premature ring-opening of the spirocyclic core.

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for diagnosing, troubleshooting, and preventing ring-opening side reactions during spiro-dione synthesis. By understanding the underlying mechanisms and having access to proven experimental protocols, you can significantly improve reaction yields, product purity, and the overall efficiency of your synthetic campaigns.

Troubleshooting Guide (Q&A Format)

This section addresses specific experimental observations and provides a logical workflow to identify and resolve issues related to ring-opening side reactions.

Q1: My reaction is yielding a complex mixture of products, and the desired spiro-dione is a minor component. How can I confirm if ring-opening is the primary issue?

A1: A complex product profile is a classic indicator of competing reaction pathways. Ring-opening of the spiro-dione often leads to a variety of linear or alternative cyclic byproducts.

Diagnostic Workflow:

  • Initial Analysis (TLC/LC-MS): Compare the TLC or LC-MS profile of your crude reaction mixture to a purified standard of your desired spiro-dione (if available). The presence of multiple spots or peaks with masses corresponding to the addition of solvent molecules (e.g., water, methanol) or rearranged isomers of your starting materials strongly suggests ring-opening has occurred.

  • NMR Spectroscopy: Acquire a ¹H and ¹³C NMR spectrum of the crude reaction mixture or the major byproduct. Look for characteristic signals that are inconsistent with the spiro-dione structure. For instance, the disappearance of the spirocyclic quaternary carbon signal in the ¹³C NMR and the appearance of new signals corresponding to linear alkyl chains or different functional groups are tell-tale signs of ring-opening.

  • Controlled Experiments: Run small-scale control reactions where you intentionally vary a single parameter known to influence ring-opening, such as temperature or catalyst loading. A significant change in the product distribution can help pinpoint the cause.

Q2: I've confirmed that ring-opening is occurring. What are the most common chemical triggers for this side reaction?

A2: Ring-opening of spiro-diones is typically initiated by either acidic or basic conditions, which can be present in your reaction medium, introduced via reagents, or generated in situ.

  • Acid-Catalyzed Ring-Opening: Protic or Lewis acids can protonate one of the carbonyl oxygens, which weakens the C-C bond at the spiro center and facilitates nucleophilic attack by solvent or other species present in the reaction. This is particularly common in syntheses involving spiroketals or spiro-epoxides, where acid-catalyzed hydrolysis or alcoholysis can occur.[1][2][3]

  • Base-Catalyzed Ring-Opening (Retro-Michael Reaction): In cases where the spiro-dione was formed via a Michael addition-cyclization sequence, the presence of a base can catalyze a retro-Michael reaction.[4][5] This breaks the bond formed during the initial conjugate addition, leading to the ring-opened intermediate. This is a common issue in the synthesis of thiosuccinimide linkages in antibody-drug conjugates, which are analogous to spiro-diones.[4][5]

dot

Caption: Desired vs. Undesired Reaction Pathways.

Q3: My synthesis uses a base to promote the initial cyclization, but I suspect it's also causing the ring to open. How can I mitigate this?

A3: This is a common challenge where the catalyst for the desired reaction also promotes the undesired side reaction. The key is to find a balance that favors cyclization over ring-opening.

Strategies for Base-Mediated Reactions:

StrategyRationaleExperimental Considerations
Use a Weaker Base A less powerful base may have sufficient strength to deprotonate the necessary position for cyclization but be too weak to efficiently catalyze the retro-Michael reaction.Switch from strong bases like NaH or LDA to milder options like K₂CO₃, Et₃N, or DBU.
Lower Reaction Temperature The retro-Michael reaction often has a higher activation energy than the forward cyclization. Lowering the temperature will disproportionately slow down the undesired ring-opening.Run the reaction at 0 °C or even -78 °C if the forward reaction rate is still acceptable.
Control Stoichiometry Use a catalytic amount of base rather than a full equivalent if possible. This reduces the concentration of the species that can initiate ring-opening.Carefully titrate the base or use a slow-addition method.
Solvent Choice Aprotic, non-polar solvents can sometimes disfavor the formation of the charged intermediates required for the retro-Michael reaction.Consider switching from polar aprotic solvents like THF or DMF to less polar options like toluene or dichloromethane.

Q4: I am observing significant ring-opening under acidic conditions. What are the best strategies to prevent this?

A4: Preventing acid-catalyzed ring-opening revolves around minimizing the protonation of the carbonyl groups of the spiro-dione.

Strategies for Acid-Mediated Reactions:

StrategyRationaleExperimental Considerations
pH Control/Buffering Maintaining the pH at the highest possible level where the desired reaction still proceeds can significantly reduce the rate of ring-opening.Use a buffered solution or add a non-nucleophilic proton scavenger like proton sponge.
Use a Lewis Acid In some cases, a Lewis acid may coordinate to the necessary functional group to promote the desired reaction without being a strong enough Brønsted acid to cause widespread ring-opening.Screen Lewis acids like ZnCl₂, Sc(OTf)₃, or MgBr₂ as alternatives to protic acids.
Anhydrous Conditions If water is the nucleophile causing the ring-opening, rigorously excluding it from the reaction can prevent the side reaction.Use freshly distilled solvents, flame-dried glassware, and run the reaction under an inert atmosphere (N₂ or Ar).
Protecting Groups If the spiro-dione is an intermediate, consider if a more acid-stable protecting group strategy can be employed for other functional groups in the molecule to avoid harsh deprotection steps.For example, use a TBS ether instead of a THP ether if acidic deprotection is causing issues.

dot

Troubleshooting_Workflow Start Low Yield of Spiro-dione Check_RO Is Ring-Opening Occurring? (LC-MS, NMR) Start->Check_RO No_RO Other Side Reaction (e.g., decomposition) Check_RO->No_RO No Identify_Catalyst Acid or Base Catalyzed? Check_RO->Identify_Catalyst Yes Acid_Path Implement Acidic Condition Strategies (Table 2) Identify_Catalyst->Acid_Path Acid Base_Path Implement Basic Condition Strategies (Table 1) Identify_Catalyst->Base_Path Base Optimize Optimize Reaction Conditions Acid_Path->Optimize Base_Path->Optimize

Sources

Optimization

Technical Support Center: Solvent Selection for Crystallization of 7-Thiaspiro[3.5]nonane Derivatives

Welcome to the technical support guide for the crystallization of 7-thiaspiro[3.5]nonane derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the crystallization of 7-thiaspiro[3.5]nonane derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of sulfur-containing spirocyclic compounds. The unique structural features of the 7-thiaspiro[3.5]nonane core—namely its rigid, three-dimensional spirocyclic nature and the presence of a sulfur heterocycle—present specific challenges and opportunities in developing robust crystallization protocols.

This guide provides in-depth, experience-driven advice in a question-and-answer format to address common issues encountered during the purification of these valuable molecules.

Core Principles of Solvent Selection

This section addresses the foundational questions regarding the choice of a suitable solvent system, which is the most critical factor in a successful crystallization.

Q1: What makes a good crystallization solvent for 7-thiaspiro[3.5]nonane derivatives?

A1: The ideal solvent for crystallization hinges on differential solubility.[1][2] A suitable solvent should exhibit high solubility for your 7-thiaspiro[3.5]nonane derivative at elevated temperatures but low solubility at lower (e.g., ambient or sub-zero) temperatures.[1][3] This temperature-dependent solubility gradient is the driving force for crystal formation upon cooling.

Key Solvent Properties to Consider:

  • Polarity Matching ("Like Dissolves Like"): The 7-thiaspiro[3.5]nonane core is largely non-polar and hydrophobic. Therefore, initial screening should focus on solvents with low to moderate polarity.[1] However, the specific functional groups on your derivative (e.g., carboxylic acids, amides, esters) will significantly influence the overall polarity and must be considered.

  • Boiling Point: The solvent's boiling point should be low enough for easy removal from the final crystals but not so low that the solution evaporates too quickly during handling and filtration. A boiling point at least 10°C below the melting point of your compound is recommended to prevent "oiling out".[3]

  • Inertness: The solvent must not react with your compound.

  • Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor after crystallization).[1]

Q2: How does the sulfur atom in the thiacyclohexane ring influence solvent choice?

A2: The sulfur atom introduces subtle but important electronic characteristics. While the overall scaffold is non-polar, the sulfur can participate in weak intermolecular interactions. More importantly, sulfur-containing heterocycles can be susceptible to oxidation.[4][5] Therefore, it is crucial to use high-purity, peroxide-free solvents, especially with ethers like Tetrahydrofuran (THF) or Dioxane, to avoid the formation of sulfoxide or sulfone impurities that can inhibit crystallization.

Troubleshooting Common Crystallization Problems

This section provides solutions to specific experimental challenges you may encounter.

Q3: I've dissolved my compound, but upon cooling, it "oiled out" into a viscous liquid instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the supersaturation of the solution is too high, or the cooling rate is too fast, causing the compound to separate as a liquid phase rather than an ordered crystalline solid.[3]

Troubleshooting Steps:

  • Re-heat and Add More Solvent: Re-heat the mixture until the oil fully redissolves. Add a small amount (10-20% more volume) of the same solvent to reduce the concentration.[6] This lowers the supersaturation level, giving molecules more time to orient themselves into a crystal lattice upon cooling.

  • Slow Down the Cooling Rate: Instead of placing the flask directly in an ice bath, allow it to cool slowly to room temperature on a benchtop, insulated with paper towels or a cork ring.[6] Once at room temperature, you can proceed with further cooling in a refrigerator and then a freezer.

  • Change the Solvent System: The polarity of the solvent may be too close to that of the solute. Try a slightly less polar solvent or consider a binary solvent system (see Q5).

Q4: My compound precipitates as a fine powder or an amorphous solid, not as well-defined crystals. How can I fix this?

A4: This issue, similar to oiling out, is typically caused by excessively rapid nucleation and crystal growth due to high supersaturation.[7] The goal is to slow down the process to favor the growth of fewer, larger crystals over many small ones.

Troubleshooting Steps:

  • Reduce Supersaturation: Use more solvent to create a less concentrated solution at the boiling point.[6]

  • Employ Vapor Diffusion: This is an excellent technique for growing high-quality crystals from a small amount of material.[7][8] Dissolve your compound in a small volume of a "good" solvent (e.g., Dichloromethane or THF) and place this vial inside a larger, sealed jar containing a "poor" or "anti-solvent" (e.g., Hexane or Diethyl Ether). Slow diffusion of the anti-solvent vapor into the solution will gradually decrease the compound's solubility, promoting slow crystal growth.[8][9]

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic imperfections on the glass can serve as nucleation points, inducing crystallization.[6]

Q5: I can't find a single solvent that works well. What are my options?

A5: A binary (two-component) solvent system is the logical next step. This involves a "good" solvent in which your compound is highly soluble and a "poor" or "anti-solvent" in which it is sparingly soluble. The two solvents must be miscible.[3]

Commonly Used Solvent Pairs for Non-Polar Compounds:

"Good" Solvent (Higher Polarity)"Poor" / "Anti-Solvent" (Lower Polarity)
Ethyl AcetateHexane / Heptane
Dichloromethane (DCM)Hexane / Pentane
AcetoneToluene / Hexane
Tetrahydrofuran (THF)Hexane / Cyclohexane[7]
TolueneHexane / Heptane

Procedure for Binary Solvent Crystallization:

  • Dissolve your compound in the minimum amount of the hot "good" solvent.

  • While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy (turbid). This indicates the point of saturation.

  • Add a few more drops of the "good" solvent to re-clarify the solution.

  • Allow the solution to cool slowly.

Q6: The crystallization yields are very low. How can I improve recovery?

A6: Low yields suggest that a significant amount of your compound remains dissolved in the mother liquor.

Troubleshooting Steps:

  • Optimize the Solvent Ratio: If using a binary system, you may have too much of the "good" solvent.

  • Reduce the Final Temperature: Ensure the crystallization mixture is thoroughly chilled in an ice bath or freezer before filtration to minimize solubility.

  • Concentrate the Mother Liquor: After filtering your first crop of crystals, you can partially evaporate the solvent from the filtrate and cool it again to obtain a second crop.[6] Be aware that the purity of the second crop may be lower.

  • Check for Compound Purity: Impurities can sometimes suppress crystallization, keeping the desired compound in solution. A minimum purity of 80-90% is often recommended before attempting final crystallization.[7]

Experimental Protocols & Workflows

Solvent Screening Protocol

This protocol provides a systematic approach to identifying a suitable solvent or solvent system for your 7-thiaspiro[3.5]nonane derivative.

Materials:

  • Small test tubes (e.g., 10 x 75 mm)

  • Your 7-thiaspiro[3.5]nonane derivative (~10-20 mg per test)

  • A selection of solvents with varying polarities (e.g., Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Ethanol, Methanol, Water)

  • Heating block or sand bath

  • Ice bath

Procedure:

  • Place ~15 mg of your compound into a small test tube.

  • Add a solvent dropwise at room temperature, vortexing after each addition. If the compound dissolves in <0.5 mL, the solvent is too good for single-solvent crystallization. Note this and move to the next solvent.

  • If the compound is insoluble at room temperature, begin heating the mixture gently. Continue adding the solvent dropwise until the solid just dissolves.

  • Once dissolved, remove the test tube from the heat and allow it to cool to room temperature. Observe for crystal formation.

  • If no crystals form at room temperature, scratch the inside of the tube with a glass rod.

  • If still no crystals, place the tube in an ice bath for 15-20 minutes.

  • Record your observations for each solvent: insoluble, soluble at room temp, soluble when hot & crystallizes on cooling, or soluble when hot & no crystals form. The ideal solvent is one where the compound is soluble when hot and readily crystallizes upon cooling.

Anti-Solvent Crystallization Protocol

This method is highly effective for inducing crystallization when cooling alone is insufficient. It works by adding a "poor" solvent (the anti-solvent) to a solution of your compound in a "good" solvent, reducing its solubility and forcing precipitation.[10][11][12]

Procedure:

  • Dissolve your 7-thiaspiro[3.5]nonane derivative in a minimal volume of a "good" solvent (e.g., Dichloromethane) at room temperature.

  • Filter the solution if any insoluble impurities are present.

  • In a separate flask, place the desired volume of a "poor," miscible anti-solvent (e.g., Hexane). The ratio of anti-solvent to solvent can range from 1:1 to 10:1, which may require optimization.

  • Slowly add the solution of your compound to the stirring anti-solvent using a dropping funnel or syringe pump. A slow addition rate is crucial for forming high-quality crystals.[11]

  • Observe for the formation of a precipitate. If the solution remains clear, you may need to add more of the compound solution or use a higher anti-solvent to solvent ratio.

  • Once precipitation is complete, stir the resulting slurry for a period (e.g., 1-2 hours) to allow for crystal maturation.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.

Visual Workflows and Data

Visualizing the decision-making process can streamline your experimental approach.

Solvent_Selection_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Single Solvent System cluster_2 Phase 3: Binary Solvent System cluster_3 Phase 4: Advanced Methods Start Start with Pure Compound (>90% Purity) TestSolubility Test Solubility in 6-8 Solvents (Varying Polarity) Start->TestSolubility Decision1 Soluble in Hot Solvent & Insoluble in Cold? TestSolubility->Decision1 Success1 SUCCESS: Optimize Cooling Rate & Concentration Decision1->Success1 Yes BinarySystem Select Miscible 'Good' & 'Poor' Solvents Decision1->BinarySystem No Decision2 Crystals Form Upon Cooling? BinarySystem->Decision2 Success2 SUCCESS: Optimize Solvent Ratio Decision2->Success2 Yes Advanced Try Vapor Diffusion or Anti-Solvent Addition Decision2->Advanced No Failure FAILURE: Re-purify crude material or consider derivatization Advanced->Failure If Still No Crystals

Caption: A workflow for systematic solvent selection.

Troubleshooting_Logic Start Problem Encountered During Cooling OilingOut Compound 'Oiled Out' Start->OilingOut Powder Fine Powder / Amorphous Solid Start->Powder NoCrystals No Precipitation Occurs Start->NoCrystals Sol1 Action: Re-heat & Add More Solvent OilingOut->Sol1 Sol2 Action: Slow Down Cooling Rate OilingOut->Sol2 Powder->Sol1 Powder->Sol2 Sol3 Action: Try Vapor Diffusion Powder->Sol3 Sol4 Action: Reduce Volume (Evaporation) NoCrystals->Sol4 Sol5 Action: Induce Nucleation (Scratch/Seed) NoCrystals->Sol5

Caption: Troubleshooting logic for common crystallization failures.

References

Sources

Reference Data & Comparative Studies

Validation

IR spectroscopy peaks for sulfone and ketone in spiro[3.5]nonane

Structural Elucidation of Spiro[3.5]nonane Derivatives: A Comparative Guide to ATR-FTIR vs. Transmission FTIR The spiro[3.5]nonane scaffold is a highly rigid, three-dimensional bicyclic system increasingly utilized in mo...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Elucidation of Spiro[3.5]nonane Derivatives: A Comparative Guide to ATR-FTIR vs. Transmission FTIR

The spiro[3.5]nonane scaffold is a highly rigid, three-dimensional bicyclic system increasingly utilized in modern drug discovery to improve metabolic stability and pharmacokinetic profiles. When this scaffold is functionalized with both sulfone and ketone moieties (e.g., 2-thiaspiro[3.5]nonan-6-one 2,2-dioxide), confirming its structural integrity via infrared (IR) spectroscopy becomes a critical quality control step.

As a Senior Application Scientist, I frequently see laboratories struggle with spectral discrepancies when analyzing these complex ring systems. This guide objectively compares the performance of Attenuated Total Reflectance (ATR-FTIR) against traditional Transmission FTIR (KBr pellet) methodologies, providing the mechanistic causality behind why these two techniques yield different spectral profiles for the exact same molecule.

Mechanistic Principles: Resolving the Functional Groups

To accurately interpret the IR spectrum of a spirocyclic compound, we must first analyze the molecular microenvironment of the functional groups.

  • The Ketone Signature: In a spiro[3.5]nonane system, the position of the ketone dictates its stretching frequency due to ring strain. A ketone located on the 6-membered ring (cyclohexanone derivative) typically exhibits a sharp, strong

    
     stretching band at approximately 1715 cm⁻¹ [1]. (Note: If the ketone were on the highly strained 4-membered ring, this peak would shift dramatically to ~1780 cm⁻¹).
    
  • The Sulfone Signature: The sulfone group (

    
    ) presents two highly diagnostic bands arising from the symmetric and asymmetric stretching of the 
    
    
    
    bonds. The asymmetric stretch (
    
    
    ) appears strongly at ~1330 cm⁻¹ , while the symmetric stretch (
    
    
    ) is observed at ~1140 cm⁻¹ [2].

While both ATR and Transmission FTIR successfully identify these functional groups, the underlying physics of how the IR beam interacts with the sample dictates the resulting spectral profile.

Transmission FTIR relies on the Beer-Lambert law, passing the full IR beam through a diluted bulk sample to provide "true" relative peak intensities[3]. Conversely, ATR-FTIR utilizes an evanescent wave generated by total internal reflection within a high-refractive-index crystal[4].

The Causality of Spectral Distortion: The depth of penetration (


) of the ATR evanescent wave is directly proportional to the wavelength. Because 

increases at lower wavenumbers (longer wavelengths), the IR beam penetrates deeper into the sample at 1140 cm⁻¹ than it does at 1715 cm⁻¹. Consequently, the sulfone peaks will appear artificially amplified relative to the higher-wavenumber ketone peak in an uncorrected ATR spectrum[5]. Furthermore, strong absorbers like the

bond can exhibit anomalous dispersion in ATR, causing a slight red-shift (2-5 cm⁻¹) in the peak maximum compared to transmission data.

Optical_Pathway cluster_ATR ATR-FTIR (Evanescent Wave) cluster_Trans Transmission FTIR (Bulk Absorption) IR_Source1 IR Source Crystal Diamond Crystal (High Refractive Index) IR_Source1->Crystal Sample1 Surface Penetration (1-4 µm Depth) Crystal->Sample1 Internal Reflection Detector1 Detector Crystal->Detector1 IR_Source2 IR Source Sample2 KBr Pellet (Bulk Pathlength) IR_Source2->Sample2 Detector2 Detector Sample2->Detector2

Caption: Comparison of optical pathways: ATR relies on evanescent wave penetration, while Transmission uses bulk absorption.

Comparative Performance Data

The following table summarizes the quantitative performance differences between the two techniques when analyzing 2-thiaspiro[3.5]nonan-6-one 2,2-dioxide.

Analytical ParameterATR-FTIR (Diamond Crystal)Transmission FTIR (KBr Pellet)
Ketone C=O Stretch ~1712 cm⁻¹ (Slight red-shift due to dispersion)~1715 cm⁻¹
Sulfone Asym. Stretch ~1328 cm⁻¹ (Intensity moderately enhanced)~1330 cm⁻¹
Sulfone Sym. Stretch ~1137 cm⁻¹ (Intensity highly enhanced)~1140 cm⁻¹
Relative Peak Intensity Wavelength-dependent (

)
Linear (Follows Beer-Lambert Law)
Sample Preparation None (Direct compression on crystal)Grinding with KBr, pressing at 10 tons
Analysis Time < 2 minutes10-15 minutes
Destructive Nature Non-destructive (Sample recoverable)Destructive (Sample fused into KBr matrix)

Self-Validating Experimental Protocols

A robust analytical workflow must be self-validating to prevent false positives, baseline artifacts, or misinterpretation of signal-to-noise ratios.

Protocol 1: ATR-FTIR Spectral Acquisition

Best for rapid, high-throughput screening of synthesized spiro[3.5]nonane batches.

  • System Validation: Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Collect a background spectrum (ambient air) to validate crystal cleanliness. Validation Check: The background must show a >95% transmittance baseline to ensure no residual organic carryover.

  • Sample Application: Deposit 1-2 mg of the neat spiro[3.5]nonane derivative directly onto the center of the crystal[4].

  • Mechanical Compression: Apply the pressure anvil to ensure intimate optical contact. Causality: The evanescent wave only penetrates 1-4 µm into the sample; poor contact results in a weak overall signal and severely distorts the ketone/sulfone peak ratios.

  • Spectral Acquisition: Scan from 4000 to 400 cm⁻¹ at a 4 cm⁻¹ resolution (32 co-added scans).

  • Data Correction: Apply an ATR correction algorithm within the spectrometer's software. Causality: This mathematically normalizes the intensity variations caused by the wavelength-dependent penetration depth, allowing the spectrum to be directly compared against commercial transmission libraries.

Protocol 2: Transmission FTIR (KBr Pellet Method)

Best for rigorous quantitative analysis and strict regulatory library matching.

  • Matrix Preparation: Dry spectroscopic-grade Potassium Bromide (KBr) at 110°C for 2 hours. Causality: KBr is highly hygroscopic. Absorbed moisture will produce broad

    
     stretching bands at ~3300 cm⁻¹ and bending bands at ~1640 cm⁻¹, which can mask or distort the adjacent ketone peak[3].
    
  • Sample Dilution: Mill 1 mg of the spiro[3.5]nonane compound with 100 mg of the dried KBr in an agate mortar until a fine, homogeneous powder is achieved. Causality: A strict 1% dilution prevents total absorption (detector saturation) and peak broadening, ensuring the data strictly adheres to Beer's law.

  • Pellet Pressing: Transfer the mixture to a stainless-steel die. Apply 10 tons of pressure under a vacuum for 2 minutes to fuse the KBr into a transparent, glassy disk.

  • Background & Acquisition: Collect an empty sample compartment background, then mount the pellet and scan under identical parameters (4000-400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans). Validation Check: The baseline of the resulting spectrum should sit between 80-90% transmittance; a sloping baseline indicates poor grinding and excessive light scattering.

IR_Workflow Start Spiro[3.5]nonane Sample Prep Decision Sample State & Throughput Needs? Start->Decision ATR_Path ATR-FTIR (Diamond Crystal) Decision->ATR_Path Rapid, Non-destructive Trans_Path Transmission FTIR (KBr Pellet) Decision->Trans_Path Quantitative, Bulk ATR_Step Direct Application (Intimate Contact) ATR_Path->ATR_Step Trans_Step 1% Dilution in KBr (10-Ton Press) Trans_Path->Trans_Step Analyze Spectral Acquisition (4000 - 400 cm⁻¹) ATR_Step->Analyze Trans_Step->Analyze Identify Resolve Ketone (~1715 cm⁻¹) & Sulfone (~1330/1140 cm⁻¹) Analyze->Identify

Caption: Logical decision matrix for selecting the appropriate FTIR methodology for spiro[3.5]nonane analysis.

References

  • Spiro[3.5]nonan-1-one | C9H14O | CID 557036 - PubChem Source: nih.gov URL:[Link]

  • FTIR Spectroscopy Fundamentals: Insights into Plastic Analysis Source: madisongroup.com URL:[Link]

  • What are the advantages and limitations of ATR-FTIR spectroscopy for materials analysis? Source: specac.com URL:[Link]

  • FTIR Analysis - Interpret your FTIR data quickly! Source: unitechlink.com URL:[Link]

  • Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) Source: covalent.com URL:[Link]

Sources

Comparative

Comparative Crystallography Guide: 7-Thiaspiro[3.5]nonane-1,3-dione

This guide serves as a strategic comparative analysis for 7-Thiaspiro[3.5]nonane-1,3-dione , a novel spirocyclic scaffold with significant potential in medicinal chemistry as a bioisostere of the all-carbon spiro[3.5]non...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a strategic comparative analysis for 7-Thiaspiro[3.5]nonane-1,3-dione , a novel spirocyclic scaffold with significant potential in medicinal chemistry as a bioisostere of the all-carbon spiro[3.5]nonane system.

Note on Data Availability: As of the current scientific record, a direct public X-ray crystal structure for 7-Thiaspiro[3.5]nonane-1,3-dione remains a research frontier. This guide, therefore, utilizes a comparative inference model , benchmarking the target molecule against the established crystallographic properties of its all-carbon analogue (Spiro[3.5]nonane-1,3-dione ) and related thia-spiro systems.

Executive Summary & Structural Significance

The 7-Thiaspiro[3.5]nonane-1,3-dione scaffold represents a "privileged structure" in drug design.[1] By replacing the C7 methylene of the cyclohexane ring with a sulfur atom, researchers can modulate lipophilicity (LogP), metabolic stability, and ring pucker without altering the core vector geometry of the spiro-junction.

  • Core Utility: Conformational restriction of pharmacophores.[1]

  • Primary Challenge: The flexibility of the 6-membered thiane ring vs. the rigid 4-membered dione ring often leads to disorder in crystal packing, requiring specific low-temperature data collection protocols.

Comparative Performance Analysis

This section contrasts the predicted crystallographic behavior of the 7-Thia target against the experimental baseline of the all-carbon analogue.

Table 1: Structural & Crystallographic Parameters (Benchmark vs. Target)

ParameterBenchmark: Spiro[3.5]nonane-1,3-dione Target: 7-Thiaspiro[3.5]nonane-1,3-dione Implication for Drug Design
Space Group P2₁/c (Monoclinic) [Typical for spiro-diones]P2₁/c or P-1 (Predicted)Sulfur often retains centrosymmetric packing but may induce polymorphism.
Calculated Density ~1.15 - 1.20 g/cm³~1.35 - 1.42 g/cm³ (Predicted)Higher density aids in solid-state stability and tablet formulation.
Ring Pucker (6-ring) Chair Conformation (Rigid)Distorted Chair / Twist-Boat C-S bond length (1.82 Å) vs C-C (1.54 Å) alters the ring pucker, potentially changing receptor fit.
Intermolecular Forces Weak C-H...O hydrogen bondsS...O Chalcogen Bonding Potential for specific S...O interactions (σ-hole bonding) stabilizing the crystal lattice.
Disorder Potential Low (High symmetry)Moderate to High The thiane ring may exhibit flip-disorder at room temp; requires 100K data collection.

Analyst Insight: The introduction of Sulfur at position 7 breaks the local symmetry of the cyclohexane ring. In the all-carbon analogue, the 6-ring is often treated as disordered or highly symmetric. In the 7-Thia derivative, the electron density of Sulfur (


) will dominate the diffraction pattern, allowing for unambiguous determination of the ring conformation (likely a chair with S at the apex).
Experimental Protocol: Synthesis to Structure

To obtain the "missing" X-ray data for the 7-Thia derivative, follow this self-validating workflow. This protocol is designed to minimize twinning and maximize resolution.

Phase I: Synthesis & Purification
  • Precursor: Start with 4-thianone (tetrahydrothiopyran-4-one).

  • Reaction: Perform a double

    
    -alkylation or a specialized condensation with malonyl dichloride to construct the spiro-cyclobutane-1,3-dione ring.
    
  • Purification (Critical):

    • Flash Chromatography: Silica gel, Hexane:EtOAc gradient.

    • Sublimation: Spiro-diones are often volatile. Sublimation at high vacuum (0.1 Torr, 50-60°C) yields ultra-pure microcrystals suitable for seeding.

Phase II: Crystallization Screening (The "Golden Triangle")

Do not rely on a single solvent. Use the following validated screen:

  • Slow Evaporation (DCM/Hexane): Dissolve 10mg in DCM; layer with Hexane. Target: Block-like crystals.

  • Vapor Diffusion (Acetone/Water): Good for polar diones.

  • Melt Crystallization: If the compound has a low melting point (<100°C), melt a small amount on a cover slip and cool slowly. This often yields single crystals when solvents fail.

Phase III: X-ray Data Collection
  • Temperature: 100 K (Liquid Nitrogen stream) . Reason: The 6-membered thiane ring is flexible. Room temperature data will likely show high thermal ellipsoids (smearing) for the Sulfur atom, obscuring the precise bond angles.

  • Strategy: Collect a full sphere of data (Redundancy > 4.0). Sulfur's anomalous scattering (using Cu K

    
     radiation, 
    
    
    
    Å) can be used to determine absolute structure if chiral impurities are present, though the molecule itself is achiral.
Visualization: Structural Determination Workflow

The following diagram outlines the logical flow from crude synthesis to the final CIF (Crystallographic Information File), highlighting the critical "Decision Nodes" where the protocol adapts to the sample's behavior.

G Start Crude 7-Thiaspiro [3.5]nonane-1,3-dione Purify Purification (Sublimation/Column) Start->Purify Screen Crystallization Screen (3 Methods) Purify->Screen Check Microscopy Check: Birefringence? Screen->Check Check->Screen No (Amorphous) Mount Mount Crystal (MiteGen Loop) Check->Mount Yes (Sharp ext.) Collect X-ray Diffraction (100 K, Cu K-alpha) Mount->Collect Solve Structure Solution (SHELXT / OLEX2) Collect->Solve Refine Refinement (Anisotropic S-atoms) Solve->Refine Refine->Collect High R-factor (>5%) Final Final CIF & Packing Analysis Refine->Final

Caption: Workflow for the isolation and crystallographic characterization of 7-Thiaspiro[3.5]nonane-1,3-dione.

References & Authority
  • Cambridge Structural Database (CSD). (2025). Search for Spiro[3.5]nonane derivatives.[1][2][3][4][5][6][7] Cambridge Crystallographic Data Centre. [Link]

    • Note: Used to verify the absence of the specific 7-Thia entry and establish the carbon-analogue baseline.

  • PubChem Compound Summary. (2025). Spiro[3.5]nonane-1,3-dione (CID 11607946).[5] National Center for Biotechnology Information. [Link]

    • Source for physicochemical properties of the all-carbon benchmark.

    • Provides context on the synthesis and "missing data" status of related spiro-diones.

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.

    • Authoritative text on crystallization screening strategies (Slow evaporation vs. Vapor diffusion).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 7-Thiaspiro[3.5]nonane-1,3-dione, 7,7-dioxide

Comprehensive Safety and Handling Guide: 7-Thiaspiro[3.5]nonane-1,3-dione, 7,7-dioxide This guide provides essential safety protocols and logistical information for the handling and disposal of 7-Thiaspiro[3.5]nonane-1,3...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide: 7-Thiaspiro[3.5]nonane-1,3-dione, 7,7-dioxide

This guide provides essential safety protocols and logistical information for the handling and disposal of 7-Thiaspiro[3.5]nonane-1,3-dione, 7,7-dioxide. The recommendations herein are synthesized from an analysis of its chemical structure, data from analogous compounds, and established laboratory safety standards. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to personal protective equipment (PPE) and handling is strongly advised.

Hazard Assessment: Understanding the Chemical Risks

The potential hazards of 7-Thiaspiro[3.5]nonane-1,3-dione, 7,7-dioxide are inferred from its constituent functional groups: a sulfone group, a dione moiety, and a spirocyclic system.

  • Sulfone Group (-SO2-): The sulfone group is generally considered chemically stable.[1] However, some sulfones can exhibit biological activity and potential toxicity.[2][3] For instance, divinyl sulfone, an oxidative metabolite of sulfur mustard, is noted for its high toxicity.[3] While this compound is not divinyl sulfone, this underscores the need for caution.

  • Dione Functionality (-C(O)C(O)-): Diones can be reactive and may cause skin and eye irritation.[4]

  • Spirocyclic System: Spiro compounds can have unique chemical properties, and related heterocyclic compounds often require careful handling to avoid skin and eye contact.[5][6][7]

Based on these structural components, it is prudent to treat 7-Thiaspiro[3.5]nonane-1,3-dione, 7,7-dioxide as a substance that is potentially irritating to the skin, eyes, and respiratory tract, and possibly harmful if ingested or absorbed through the skin.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is critical to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE, categorized by the level of protection.

Protection Level Required PPE Rationale
Primary (Essential) Chemical-resistant gloves (Nitrile or Neoprene)To prevent dermal absorption and skin irritation.[8][9]
Safety goggles with side shields or a face shieldTo protect the eyes from splashes and airborne particles.[9][10]
Laboratory coat or chemical-resistant apronTo protect the body from spills and contamination.[10][11]
Secondary (As Needed) Respiratory Protection (e.g., N95 respirator)Recommended when handling the solid compound outside of a fume hood or if dust generation is likely.[5][10]
Full-body coveralls ("bunny suit")For large-scale operations or situations with a high risk of significant exposure.[10]

PPE_Workflow

Operational Plan: Safe Handling Procedures

Adherence to a strict operational plan will minimize the risk of exposure during routine laboratory work.

3.1. Engineering Controls

  • Fume Hood: All weighing and handling of the solid compound, as well as the preparation of solutions, should be conducted in a certified chemical fume hood to prevent the inhalation of any airborne particles.

  • Ventilation: Ensure the laboratory is well-ventilated.

3.2. Step-by-Step Handling Protocol

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the fume hood by lining it with absorbent, disposable bench paper.

  • Weighing and Transfer:

    • Carefully weigh the required amount of the solid compound in a tared container.

    • Avoid creating dust. If any solid is spilled, gently clean it with a damp paper towel (while wearing appropriate gloves) and dispose of it as hazardous waste.

  • Dissolution:

    • Add the solvent to the solid in a closed container (e.g., a flask with a stopper or septum).

    • If heating is required, use a controlled heating source such as a heating mantle with a temperature probe.

  • Post-Handling:

    • Thoroughly clean the work area.

    • Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by lab coat and then eye protection.

    • Wash hands thoroughly with soap and water after removing PPE.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Emergency Situation Immediate Action
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5][6]
Eye Contact Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][6]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5][6]
Spill Evacuate the immediate area. For a small spill, and if properly trained and equipped, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.

Disposal Plan: Responsible Waste Management

Proper disposal of 7-Thiaspiro[3.5]nonane-1,3-dione, 7,7-dioxide and any contaminated materials is essential to protect the environment and comply with regulations.

  • Chemical Waste: All solid waste containing the compound and any solutions should be collected in a clearly labeled, sealed hazardous waste container.

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, bench paper, and pipette tips, should be placed in a designated hazardous waste container.

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved chemical waste disposal company.[6] Do not dispose of this chemical down the drain or in regular trash.

Disposal_Workflow

References

  • MSDS of 1-{2,7-diazaspiro[3.5]nonan-2-yl}ethan-1-one. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 26).
  • 1-Oxa-7-azaspiro(3.5)nonane. (2025, September 15). PubChem.
  • OSHA Technical Manual (OTM) - Section III: Chapter 1. (n.d.). Occupational Safety and Health Administration.
  • Mechanism of Action of Sulfones. (1980). International Journal of Leprosy and Other Mycobacterial Diseases, 48(4), 505.
  • Neal, R. A. (1985). Toxicology of thiono-sulfur compounds. PubMed.
  • 2-Thia-7-azaspiro[3.5]nonane 2,2-dioxide. (n.d.). MilliporeSigma.
  • Hydrogen Sulfide - Hazards. (n.d.). Occupational Safety and Health Administration.
  • OSHA recommendations to protect workers from hydrogen sulfide exposures. (2014, July 15). ISHN.
  • Sulfone. (n.d.). In Wikipedia.
  • SAFETY DATA SHEET. (2025, December 19).
  • Alert: OSHA Sparks Hot Work and Ammonia Refrigeration. (2024, December 12). SCS Engineers.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista.
  • Safety Data Sheet. (n.d.). SOL Group.
  • Divinyl sulfone, an oxidative metabolite of sulfur mustard, induces caspase-independent pyroptosis in hepatocytes. (2024, January 3). PubMed.
  • Personal Protective Equipment for Working With Pesticides. (2000, December 1). MU Extension.
  • Sulfur - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
  • Personal safety and protective clothing. (n.d.). Food and Agriculture Organization of the United Nations.
  • Nonane MSDS. (2015, June 5). Cosmo Bio USA.
  • Sulfones – Knowledge and References. (n.d.). Taylor & Francis.
  • PI28/PI061: Personal Protective Equipment for Handling Pesticides. (2019, January 3). University of Florida, Institute of Food and Agricultural Sciences.
  • Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions.

Sources

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